Product packaging for Kadsulignan C(Cat. No.:)

Kadsulignan C

Cat. No.: B15137499
M. Wt: 578.6 g/mol
InChI Key: OBZPUOIODMKKHB-HHRHCBRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsulignan C is a dibenzocyclooctadiene lignan isolated from plants of the medicinally significant genus Kadsura (family Schisandraceae) . Plants from this genus, such as Kadsura coccinea , have a long history of use in traditional medicine for treating rheumatoid arthritis and gastroenteric disorders . Like other lignans in its class, this compound is part of a group of compounds known for their diverse and promising biological activities, making it a valuable compound for pharmaceutical and natural product research . The core scaffold of dibenzocyclooctadiene lignans is characterized by a biphenyl ring with an octadiene moiety, often with substituents including methoxy, hydroxyl, and ester groups like angeloyl or tigloyl, which contribute to their bioactivity . Researchers are increasingly interested in dibenzocyclooctadiene lignans for their multi-targeted mechanistic approaches. Studies on structurally similar compounds have demonstrated activities including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as MAPK and NF-κB, suggesting potential in anticancer research . Furthermore, related lignans exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production and modulating cytokines, supporting investigations into inflammatory and autoimmune conditions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption. The safety and efficacy of this compound for therapeutic purposes have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30O11 B15137499 Kadsulignan C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30O11

Molecular Weight

578.6 g/mol

IUPAC Name

[(1S,12R,13S,14R,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate

InChI

InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30+,31-/m0/s1

InChI Key

OBZPUOIODMKKHB-HHRHCBRPSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

Biosynthesis of Kadsulignan C in Kadsura: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsulignan C, a complex dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current transcriptomic and metabolomic data. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the lignan backbone and subsequent modifications by cytochrome P450 monooxygenases and O-methyltransferases. This guide also includes detailed experimental protocols for key analytical and biochemical procedures relevant to the study of lignan biosynthesis, and presents quantitative data on lignan content in Kadsura species. The included diagrams, created using the DOT language, visually represent the proposed pathways and workflows to facilitate a deeper understanding of the molecular processes involved in the formation of this intricate natural product.

Introduction

Lignans are a diverse class of phenolic compounds found in a wide variety of plants, formed by the oxidative coupling of two phenylpropanoid units.[1] Within this class, dibenzocyclooctadiene lignans, found in the Schisandraceae family (which includes the Kadsura genus), are of particular interest due to their complex chemical structures and significant biological activities, including anti-inflammatory, anti-HIV, and hepatoprotective effects.[2][3] this compound, a highly oxygenated and structurally complex dibenzocyclooctadiene lignan, was first isolated from the root bark of Kadsura longipedunculata.[4] Its intricate structure suggests a fascinating and complex biosynthetic pathway, the elucidation of which is a key area of research.

This guide synthesizes the current knowledge on the biosynthesis of this compound, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of dibenzocyclooctadiene lignan formation, which can be divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of monolignol precursors.

  • Lignan Backbone Formation: The oxidative coupling of monolignols to form the basic lignan skeleton.

  • Post-Coupling Modifications: A series of enzymatic modifications that lead to the final, complex structure of this compound.

Phenylpropanoid Pathway: Synthesis of Monolignols

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds, including the monolignols that are the building blocks of lignans. The key enzymatic steps are outlined in Table 1.

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Monolignols

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALDeaminates L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-HydroxycinnamoyltransferaseHCTTransfers the p-coumaroyl group to quinic or shikimic acid.
p-Coumarate 3-HydroxylaseC3HHydroxylates p-coumaroyl-shikimate/quinate to caffeoyl-shikimate/quinate.
Caffeoyl-CoA O-MethyltransferaseCCoAOMTMethylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.
Cinnamoyl-CoA ReductaseCCRReduces feruloyl-CoA to coniferaldehyde.
Cinnamyl Alcohol DehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.

The primary monolignol precursor for dibenzocyclooctadiene lignans is coniferyl alcohol .

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple Steps (HCT, C3H, CCoAOMT, CCR, CAD) Lignan_Backbone_Formation 2x Coniferyl alcohol 2x Coniferyl alcohol Pinoresinol Pinoresinol 2x Coniferyl alcohol->Pinoresinol DIR / Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzocyclooctadiene\nBackbone Dibenzocyclooctadiene Backbone Secoisolariciresinol->Dibenzocyclooctadiene\nBackbone Putative Oxidative Coupling Kadsulignan_C_Final_Steps Dibenzocyclooctadiene\nBackbone Dibenzocyclooctadiene Backbone Intermediate 1 Intermediate 1 Dibenzocyclooctadiene\nBackbone->Intermediate 1 CYP450s (Hydroxylation) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 OMTs (Methylation) This compound This compound Intermediate 2->this compound Acyltransferases (Acylation) Lignan_Extraction_Workflow Start Start Grind Grind Kadsura tissue in liquid nitrogen Start->Grind Extract Extract with 80% methanol (vortex and sonicate) Grind->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze HPLC-MS/MS analysis Filter->Analyze End End Analyze->End CYP450_Characterization_Workflow Start Start Cloning Clone CYP450 gene into yeast vector Start->Cloning Transformation Transform into S. cerevisiae Cloning->Transformation Expression Induce protein expression with galactose Transformation->Expression Microsome_Isolation Isolate microsomal fraction Expression->Microsome_Isolation Enzyme_Assay Perform in vitro enzyme assay Microsome_Isolation->Enzyme_Assay Analysis Analyze products by HPLC-MS/MS Enzyme_Assay->Analysis End End Analysis->End

References

Kadsulignan C: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a notable arylnaphthalene lignan, has garnered attention within the scientific community for its potential biological activities. As a member of the extensive lignan family, its natural origins are confined to a specific genus of medicinal plants. This technical guide provides an in-depth overview of the natural sources, available data on abundance, and a detailed experimental protocol for the isolation of this compound, catering to the needs of researchers and professionals in drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in woody vine plants belonging to the genus Kadsura, within the family Schisandraceae. These plants are predominantly distributed in East and Southeast Asia and have a long history of use in traditional medicine.

The principal plant species identified as natural sources of this compound are:

  • Kadsura coccinea : This species stands out as a significant source of this compound. The compound has been successfully isolated from the stems of this plant.[1]

  • Kadsura longipedunculata : This species is another documented source of this compound.[2]

While other species within the Kadsura genus are rich in various lignans, K. coccinea and K. longipedunculata are the specifically confirmed sources of this compound based on current scientific literature. The concentration of lignans, including this compound, can vary between different parts of the plant, with studies indicating that the roots and stems are often the most abundant sources.[1]

Abundance of this compound

Quantitative data on the abundance of this compound in its natural sources is limited in publicly available literature. While studies have successfully isolated and identified the compound, specific yields in terms of milligrams per gram of plant material or percentage yield from the initial extract are not consistently reported.

One metabolomic analysis of Kadsura coccinea detected the presence of 51 different lignans in the roots, stems, and leaves of the plant, indicating the chemical diversity within this genus.[1] However, this study did not provide a specific quantitative value for this compound. The yield of any specific lignan is influenced by various factors, including the plant's geographical location, age, time of harvest, and the extraction and purification methods employed.

For researchers requiring precise quantification, it is recommended to perform analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an isolated and purified this compound as a reference standard.

Experimental Protocol: Isolation of this compound from Kadsura coccinea

The following is a detailed experimental protocol for the isolation and purification of this compound from the stems of Kadsura coccinea. This protocol is based on the initial report of its isolation and general phytochemical investigation techniques for lignans.

1. Plant Material Collection and Preparation:

  • Collect fresh stems of Kadsura coccinea.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried stems into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered stems with 95% ethanol (EtOH) at room temperature. The process should be repeated three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude ethanolic extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with petroleum ether to remove nonpolar constituents, followed by chloroform (CHCl₃) and then ethyl acetate (EtOAc).

  • This compound, being an arylnaphthalene lignan, is expected to partition into the chloroform fraction. Concentrate the chloroform fraction under reduced pressure.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the concentrated chloroform extract to column chromatography on a silica gel column (100-200 mesh).

    • Elute the column with a gradient of petroleum ether and acetone (e.g., from 10:1 to 1:1, v/v).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light or an appropriate staining reagent.

    • Combine fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a semi-preparative or preparative HPLC system equipped with a C18 column.

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm) to isolate the pure compound.

5. Structural Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Kadsura coccinea.

Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Kadsura coccinea stems Kadsura coccinea stems Dried and Powdered Stems Dried and Powdered Stems Kadsura coccinea stems->Dried and Powdered Stems Extraction with 95% EtOH Extraction with 95% EtOH Dried and Powdered Stems->Extraction with 95% EtOH Crude Ethanolic Extract Crude Ethanolic Extract Extraction with 95% EtOH->Crude Ethanolic Extract Suspension in Water Suspension in Water Crude Ethanolic Extract->Suspension in Water Partition with CHCl3 Partition with CHCl3 Suspension in Water->Partition with CHCl3 Chloroform Fraction Chloroform Fraction Partition with CHCl3->Chloroform Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Chloroform Fraction->Silica Gel Column Chromatography Fractions containing this compound Fractions containing this compound Silica Gel Column Chromatography->Fractions containing this compound Preparative HPLC Preparative HPLC Fractions containing this compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

General workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring arylnaphthalene lignan with its primary sources being Kadsura coccinea and Kadsura longipedunculata. While comprehensive quantitative data on its abundance remains to be extensively documented, the provided experimental protocol offers a robust framework for its isolation and purification from plant material. Further research into the quantification of this compound in various plant parts and under different conditions will be invaluable for its potential development as a therapeutic agent. The detailed methodology and workflow diagram presented in this guide are intended to support the scientific community in advancing the study of this promising natural product.

References

The Anticancer Mechanism of Heilaohulignan C in Gastric Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

This technical guide provides a detailed examination of the mechanism of action of Heilaohulignan C, a lignan isolated from Kadsura coccinea, in cancer cells. Initial inquiries for "Kadsulignan C" did not yield specific results; however, literature review strongly suggests a likely misspelling of Heilaohulignan C, for which there is published evidence of anticancer activity. This document synthesizes the available data on the effects of Heilaohulignan C on gastric cancer cells, focusing on its pro-apoptotic, anti-proliferative, and anti-migratory properties. The information presented herein is compiled from publicly available research abstracts and supplemented with established experimental protocols to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Induction of Apoptosis

Heilaohulignan C exerts its primary anticancer effect on gastric cancer cells by inducing programmed cell death, or apoptosis. The mechanism is multifaceted, involving the activation of both the p53 tumor suppressor pathway and the intrinsic mitochondrial-dependent apoptotic cascade.[1]

Key molecular events in Heilaohulignan C-induced apoptosis include:

  • Upregulation of p53: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Heilaohulignan C treatment leads to an increase in p53 protein levels.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for mitochondrial integrity. Heilaohulignan C disrupts this balance by increasing the expression of Bax and decreasing the expression of Bcl-2.

  • Mitochondrial Pathway Activation: The altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome C into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome C triggers the formation of the apoptosome and subsequent activation of a caspase cascade. Heilaohulignan C has been shown to increase the levels of cleaved caspase-3, the primary executioner caspase, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the cytotoxic effects of Heilaohulignan C on various cancer cell lines.

Table 1: Cytotoxicity of Heilaohulignan C (IC50 Values)

Cell LineCancer TypeIC50 (µM)Cytotoxicity LevelCitation
BGC-823Human Gastric Carcinoma16.75Weak[1][2]
HCT-116Human Colon Carcinoma16.59Weak[1][2]
HepG-2Human Liver Carcinoma9.92Strong[1][2]

Table 2: Effect of Heilaohulignan C on Apoptosis-Related Protein Expression in BGC-823 Gastric Cancer Cells

ProteinFunctionEffect of Heilaohulignan CCitation
p53Tumor SuppressorIncreased
BaxPro-apoptoticIncreased
Bcl-2Anti-apoptoticDecreased
Cleaved Caspase-3Executioner CaspaseIncreased

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of Heilaohulignan C.

heilaohulignan_c_apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Heilaohulignan C Heilaohulignan C p53 p53 Heilaohulignan C->p53 Upregulates Bax Bax Heilaohulignan C->Bax Upregulates Bcl2 Bcl2 Heilaohulignan C->Bcl2 Downregulates p53->Bax Activates Mito Mitochondrial Membrane Bax->Mito Permeabilizes Bcl2->Mito Inhibits CytochromeC Cytochrome C Caspase3 Cleaved Caspase-3 CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->CytochromeC Release experimental_workflow cluster_western_blot Western Blot Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end mtt_assay_workflow cluster_mtt MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Heilaohulignan C start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

References

Pharmacological Properties of Kadsulignan C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kadsulignan C, a lignan isolated from the medicinal plant Kadsura longipedunculata, belongs to a class of compounds demonstrating significant therapeutic potential. Lignans derived from the Kadsura genus have been traditionally used in folk medicine for a variety of ailments.[1] Modern phytochemical and pharmacological research has identified these compounds as possessing a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of the known and inferred pharmacological properties of this compound, with a focus on its potential mechanisms of action, supported by data from closely related lignans. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan, a major class of bioactive constituents found in plants of the Schisandraceae family, particularly the genus Kadsura.[3][4] The structural elucidation of this compound and its analogs has been accomplished through various spectroscopic techniques, including 2D NMR and mass spectrometry.[5] While specific pharmacological data for this compound is limited in publicly available literature, the well-documented activities of other Kadsura lignans provide a strong basis for predicting its therapeutic profile.

Anti-inflammatory Properties

A primary pharmacological effect attributed to lignans from the Kadsura genus is their potent anti-inflammatory activity.[3] This is often mediated by the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Mechanism of Action: Inhibition of Nitric Oxide Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several lignans closely related to this compound have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and BV-2 microglial cells.[4] This suggests that this compound likely shares this mechanism. The inhibition of NO production is a critical target for anti-inflammatory drug development.[6][7]

Quantitative Data on Related Lignans
LignanCell LineAssayIC50 ValueReference
Kadsulignan IBV-2LPS-induced NO Production21.00 µM
Kadsuralignan LBV-2LPS-induced NO Production52.50 µM
Kadsuralignan HRAW264.7LPS-induced NO Production19.6 µM (7.6 µg/mL)[4][8]
Signaling Pathway: Nuclear Factor-kappa B (NF-κB)

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and interleukins.[9][11] It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation KadsulignanC This compound KadsulignanC->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription Neuroprotection_Workflow cluster_cell_culture In Vitro Neuroprotection Assay Neuronal_Cells Neuronal Cells (e.g., SH-SY5Y) Neurotoxin Induce Neuronal Damage (e.g., with H2O2, MPP+) Neuronal_Cells->Neurotoxin Treatment Treat with this compound Neurotoxin->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay ROS_Measurement Measure ROS Levels Treatment->ROS_Measurement Cytokine_Analysis Analyze Pro-inflammatory Cytokine Levels Treatment->Cytokine_Analysis

References

Spectroscopic and Structural Elucidation of Kadsulignan C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Kadsulignan C, a novel lignan isolated from the root bark of Kadsura longipedunculata. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bioactive lignan that has demonstrated cytotoxic activity against leukemia P388 cells in vitro.[1] Its complex chemical structure necessitates a thorough understanding of its spectroscopic properties for unambiguous identification and further investigation of its therapeutic potential. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural characterization of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented below are compiled from the seminal publication by Liu et al. (1991).[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (in CDCl₃) [1]

Positionδc (ppm)δh (ppm), multiplicity (J in Hz)
1194.9, s
2128.5, d6.20, d (10)
3145.2, d7.05, d (10)
4134.7, s
5151.8, s
6109.8, d6.55, s
742.8, d2.85, m
837.5, d2.15, m
982.5, d4.80, d (8)
10137.2, s
11106.8, d6.40, s
12152.5, s
13140.8, s
14122.3, s
1538.3, d2.50, q (7)
1662.8, s
1713.5, q1.25, d (7)
1821.8, q1.10, d (7)
1'165.5, s
2', 6'130.2, d8.05, d (8)
3', 5'128.6, d7.45, t (8)
4'133.2, d7.60, t (8)
1''170.2, s
2''20.8, q2.10, s
OMe-560.8, q3.95, s
OMe-1256.2, q3.85, s
OMe-1361.2, q3.90, s
OCH₂O101.5, t5.95, s
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound [1]

Ionization ModeFormulaCalculated m/zFound m/z
M⁺C₃₁H₃₀O₁₁578.1788578.1786

Experimental Protocols

The following section outlines the methodology for the isolation and spectroscopic analysis of this compound as described by Liu et al. (1991).[1]

Isolation of this compound

The root bark of Kadsura longipedunculata was the starting material for the isolation of this compound. The dried and powdered root bark was extracted with a suitable solvent. The resulting crude extract was then subjected to a series of chromatographic separations to yield the pure compound.

Workflow for the Isolation of this compound:

Isolation_Workflow A Dried and Powdered Root Bark of Kadsura longipedunculata B Solvent Extraction A->B C Crude Extract B->C D Silica Gel Column Chromatography (Eluent: Petroleum Ether, Benzene, Benzene-Ethyl Acetate) C->D E Crystalline Mixture D->E F Rechromatography on Silica Gel (Eluent: Benzene-Ethyl Acetate 6:1) E->F I Mother Liquor E->I G Early Fractions F->G H This compound (Crystallized from Chloroform-Petroleum Ether) G->H J Repeated Silica Gel Chromatography (Eluent: Petroleum Ether-Diethyl Ether 1:1) I->J K Later Fractions J->K L Kadsulignan D K->L

Figure 1. Isolation of this compound.
Spectroscopic Analysis

The structural elucidation of this compound was performed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Kratos MS-50 mass spectrometer.[1]

  • Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol, showing absorption maxima (λmax) at 220, 276, and 335 nm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using a KBr pellet, with characteristic absorption bands (νmax) at 3560, 1735, 1725, 1660, 1640, and 1580 cm⁻¹.[1]

Signaling Pathways and Logical Relationships

To visualize the general workflow of natural product discovery, from plant material to pure compound with potential biological activity, the following diagram illustrates the key stages involved.

Natural_Product_Discovery cluster_collection Collection & Preparation cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation A Plant Material Collection (e.g., Kadsura longipedunculata) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Chromatographic Separation (e.g., Silica Gel, HPLC) D->E F Pure Compound (this compound) E->F G Spectroscopic Analysis (NMR, MS, IR, UV) F->G H Structure Determination G->H I Bioactivity Screening (e.g., Cytotoxicity Assays) H->I J Lead Compound Identification I->J

Figure 2. Natural product discovery workflow.

This comprehensive guide provides the essential spectroscopic data and experimental context for this compound, facilitating its use in further research and development endeavors. The detailed information aims to support the scientific community in advancing the understanding and application of this promising natural product.

References

Kadsulignan C solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

LACK OF PUBLISHED DATA

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for Kadsulignan C in any organic solvents. While the general class of lignans, particularly aglycones like this compound, are known to be soluble in various organic solvents, precise numerical values for this compound are not publicly available. Lignans are generally characterized as fairly lipophilic polyphenols.[1] For lignan aglycones, solvents with medium polarity such as ethyl acetate, and polar solvents like ethanol, methanol, and their aqueous mixtures are often utilized for extraction, suggesting a degree of solubility in these media.[1]

This guide, therefore, provides a generalized framework for researchers and drug development professionals to systematically determine the solubility of this compound. It includes a detailed experimental protocol based on standard methods for sparingly soluble compounds and a template for data presentation.

Experimental Protocol: Solubility Determination of this compound

The following protocol outlines a standard "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide) of analytical grade

  • Scintillation vials or small glass flasks with screw caps

  • A temperature-controlled orbital shaker or water bath

  • A calibrated analytical balance

  • A centrifuge

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation:

    • An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

  • Equilibration:

    • The vials are securely capped and placed in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • The mixture is agitated for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, the supernatant is carefully withdrawn and filtered through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and an aliquot of the clear supernatant is then carefully removed. This step is critical to prevent any solid particles from being included in the sample for analysis.

  • Quantification:

    • The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC-UV.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

    • The saturated solution may need to be diluted with the solvent to fall within the linear range of the calibration curve.

  • Data Reporting:

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

The following table provides a structured format for presenting the experimentally determined solubility data for this compound.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Ethyl Acetate25HPLC-UV
Acetonitrile25HPLC-UV
Dimethyl Sulfoxide25HPLC-UV
Add other solvents

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or let settle B->C D Filter supernatant (0.22 µm) C->D Withdraw supernatant E Quantify using HPLC-UV D->E F Calculate solubility from calibration curve E->F G Solubility Data Table F->G Report data

Caption: Experimental workflow for solubility determination.

References

In Vitro Cytotoxic Effects of Lignans on P388 Murine Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct studies on the cytotoxic effects of Kadsulignan C on P388 leukemia cells are not available in the current scientific literature. This guide, therefore, provides a broader overview of the cytotoxic effects of lignans, the chemical class to which this compound belongs, on leukemia cells, with a focus on P388 cells where information is available.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, which have garnered significant interest for their diverse biological activities, including anticancer properties.[1][2] Their potential as cytotoxic agents against various cancer cell lines is a subject of ongoing research. The P388 murine leukemia cell line is a widely used model in cancer research for screening and evaluating the efficacy of new anti-cancer compounds due to its rapid proliferation and sensitivity to chemotherapeutic agents. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of lignans on leukemia cells, with a focus on methodologies applicable to the P388 cell line. It details the experimental protocols for assessing cytotoxicity and apoptosis, summarizes available quantitative data, and illustrates the key signaling pathways involved.

Quantitative Data on Lignan Cytotoxicity in Leukemia Cells

The cytotoxic activity of various lignans has been evaluated against several leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. While specific data for a wide range of lignans on P388 cells is limited in publicly accessible literature, data from other leukemia cell lines provides valuable insights into their potential efficacy. For instance, podophyllotoxin, a well-known lignan, has demonstrated potent cytotoxicity against P388 murine leukemia cells.[3]

Lignan CompoundCell LineAssayIC50 ValueReference
PodophyllotoxinP-388 Murine LeukemiaNot Specified< 1 µM[3]
DeoxypodophyllotoxinJ45.01 LeukemiaTrypan Blue0.0040 µg/mL[4]
DeoxypodophyllotoxinCEM/C1 LeukemiaTrypan Blue0.0286 µg/mL[4]
Lignan Glycoside 6HL-60MTT2.7 µM[5]
Lignan Glycoside 11HL-60MTT17 µM[5]
(-)-9,9′-O-diferuloyl-secoisolariciresinolOVCAR3 (Ovarian)Not Specified0.51 µM[6]

Experimental Protocols

Cell Culture of P388 Leukemia Cells

P388 cells are grown in suspension culture.

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: The cell suspension is diluted with fresh medium every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Plating: Plate P388 cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well in 100 µL of culture medium.[8]

  • Compound Treatment: Add various concentrations of the test lignan (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.5%) to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Treat P388 cells with the test lignan at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways in Lignan-Induced Apoptosis

Lignans can induce apoptosis in leukemia cells through various signaling pathways, primarily the intrinsic (mitochondrial) pathway.[12][13]

The general mechanism involves:

  • Induction of Cellular Stress: Lignans can cause cellular stress, which can lead to the activation of pro-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytosol.[12]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.[12]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing.[13]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis p388 P388 Cell Culture (Suspension) plate Plate Cells in 96-well Plate p388->plate treat Add Lignan Compound (Various Concentrations) plate->treat incubate Incubate (e.g., 48h) treat->incubate mtt MTT Assay (Viability) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis annexin->flow

Caption: Experimental workflow for assessing lignan cytotoxicity.

intrinsic_apoptosis lignan Lignan Compound stress Cellular Stress lignan->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito MOMP cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

While specific data on this compound is not available, the broader class of lignans demonstrates significant cytotoxic and pro-apoptotic effects against various leukemia cell lines. The methodologies and pathways described in this guide provide a robust framework for the in vitro evaluation of novel lignan compounds, such as this compound, against P388 leukemia cells. Further research is warranted to elucidate the specific mechanisms of action and potential therapeutic applications of individual lignans in the context of leukemia.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Kadsulignan C from Kadsura longipedunculata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsura longipedunculata, a plant used in traditional Chinese medicine, is a rich source of bioactive lignans.[1][2][3][4] Among these, Kadsulignan C has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the root bark of Kadsura longipedunculata, based on established scientific literature.[5] The methodologies outlined below are intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from a specific study.[5]

ParameterValue
Starting MaterialRoot bark of Kadsura longipedunculata
Yield of this compound310 mg
Melting Point (°C)244-246
Optical Rotation [α]D-86.3 (c 0.4516, CHCl3)
Molecular FormulaC32H30O10
Molecular Weight (hrms m/z)578.1786 (M+)

Experimental Protocols

The following protocol for the isolation and purification of this compound is adapted from the work of Liu et al. (1991).[5]

1. Extraction

  • Air-dry and powder the root bark of Kadsura longipedunculata.

  • The specific extraction solvent and method are not detailed in the provided search results, but typically involves maceration or soxhlet extraction with a solvent like ethanol or methanol. The ethereal extract of roots and stems has been used to isolate other lignans from this plant.[6]

2. Coarse Chromatography

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column sequentially with the following solvent systems:

    • Petroleum ether

    • Benzene

    • Benzene - Ethyl acetate (10:1)

    • Benzene - Ethyl acetate (4:1)

  • Collect the mid-fractions eluted with benzene - ethyl acetate (4:1), which will contain a crystalline mixture of compounds, including this compound.[5]

3. Fine Purification of this compound

  • Take the crystalline mixture obtained from the coarse chromatography and re-chromatograph it on a silica gel column.

  • Use benzene - ethyl acetate (6:1) as the eluent.[5]

  • Concentrate the early fractions from this column to isolate this compound.[5]

  • Crystallize the obtained this compound from a chloroform - petroleum ether solvent system.[5]

4. Isolation of Kadsulignan D (Side Fraction)

  • The mother liquor remaining after the crystallization of the initial mixture can be further processed.

  • Chromatograph the mother liquor repeatedly over a silica gel column using petroleum ether - diethyl ether (1:1) as the eluent.

  • Collection of the later fractions will lead to the isolation of Kadsulignan D.[5]

Visualization

G cluster_extraction Extraction cluster_coarse_chroma Coarse Silica Gel Chromatography cluster_fine_purification Fine Purification of this compound cluster_side_fraction Purification of Kadsulignan D (from Mother Liquor) A Powdered Root Bark of Kadsura longipedunculata B Crude Extract A->B Extraction (e.g., with Ethanol) C Load Crude Extract onto Silica Gel Column B->C D Elute with: 1. Petroleum Ether 2. Benzene 3. Benzene:EtOAc (10:1) 4. Benzene:EtOAc (4:1) C->D E Collect Mid-fractions from Benzene:EtOAc (4:1) D->E F Crystalline Mixture E->F G Re-chromatograph Crystalline Mixture on Silica Gel F->G L Mother Liquor from Crystalline Mixture F->L H Elute with Benzene:EtOAc (6:1) G->H I Collect and Concentrate Early Fractions H->I J Crystallize from Chloroform:Petroleum Ether I->J K Pure this compound J->K M Repeated Silica Gel Chromatography L->M N Elute with Petroleum Ether:Diethyl Ether (1:1) M->N O Collect Later Fractions N->O P Pure Kadsulignan D O->P

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Kadsulignan C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kadsulignan C, a dibenzocyclooctadiene lignan. Due to the limited availability of a specific, validated HPLC method for this compound in published literature, this application note provides a comprehensive, proposed protocol based on established methods for the analysis of structurally similar lignans. The proposed method utilizes reverse-phase chromatography with UV detection, offering a robust starting point for researchers, scientists, and drug development professionals. This note includes detailed protocols for sample preparation, chromatographic conditions, and a comprehensive method validation plan based on International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a bioactive lignan isolated from plants of the Kadsura genus, which are used in traditional medicine. Lignans, as a class of compounds, have garnered significant interest for their diverse pharmacological activities. Accurate and reliable quantitative analysis of specific lignans like this compound is crucial for quality control of raw materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic studies. This application note details a proposed HPLC method that can be adapted and validated for the routine analysis of this compound.

Physicochemical Properties of this compound (Proposed)

While specific data for this compound is scarce, properties of a closely related compound, Kadsulignan L, are presented below to provide context. It is recommended that users verify the specific properties of their this compound standard.

PropertyValue (for Kadsulignan L)
Molecular Formula C₂₃H₂₆O₇[1][2]
Molecular Weight 414.45 g/mol [2]
Chemical Class Dibenzocyclooctadiene Lignan

Proposed HPLC Method

Chromatographic Conditions

The following conditions are proposed as a starting point for the analysis of this compound and should be optimized as part of method development.

ParameterProposed Condition
HPLC System Any standard HPLC system with a UV/Vis or DAD detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient Example 0-20 min, 50-80% Acetonitrile; 20-25 min, 80% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Recommended to verify λmax of this compound)
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material)
  • Drying and Grinding: Dry the plant material (e.g., roots or stems of Kadsura species) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Sample Solution: Redissolve the dried extract in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.
Linearity A minimum of five concentrations. The correlation coefficient (r²) should be > 0.999.
Range The range should be established based on the linearity and the intended application.
Accuracy Determined by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each). The Relative Standard Deviation (RSD) should be < 2%.- Intermediate Precision (Inter-day precision): Performed on different days, by different analysts, or with different equipment. The RSD should be < 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).
Robustness The reliability of the method should be assessed by deliberately varying method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting plant_material Plant Material grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration_evaporation Filtration and Evaporation extraction->filtration_evaporation sample_solution Sample Solution in Vial filtration_evaporation->sample_solution hplc_system HPLC System sample_solution->hplc_system ref_std This compound Reference Standard stock_solution Primary Stock Solution ref_std->stock_solution working_standards Working Standard Solutions stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve from Standards quantification Quantification of this compound peak_integration->quantification from Samples calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantitative analysis of this compound. The proposed chromatographic conditions and detailed protocols offer a solid starting point for researchers. It is imperative that this method is thoroughly validated in the user's laboratory to ensure its suitability for the intended application. This will contribute to the generation of accurate and reliable data for the quality control and further research of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Kadsulignan C using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of Kadsulignan C, a novel lignan, utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques. The protocols are intended to guide researchers in the comprehensive analysis of this and structurally related natural products.

Introduction

This compound is a lignan isolated from the root bark of Kadsura longipedunculata. Its complex structure necessitates the use of advanced spectroscopic techniques for complete characterization. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. This document outlines the application of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, for the unambiguous structural determination of this compound.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR datasets. The quantitative ¹H and ¹³C NMR data are summarized below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)[1]
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.45d1.3
H-65.69d1.3
H-82.19q7.2
H-95.82s
H-116.49s
H-17a4.68d9.1
H-17b4.04d9.1
CH₃-71.30s
CH₃-81.36d7.2
OCH₂O6.02, 5.95d each1.4
OCH₃-33.87s
OCH₃-23.15s
OH2.84s
Ac1.78s
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
1178.7
2149.2
3152.2
4104.2
5134.4
676.5
750.8
842.1
972.8
10132.8
11102.8
12147.2
13141.0
14122.9
15139.7
1693.8
1779.3
CH₃-722.1
CH₃-811.2
OCH₂O101.5
OCH₃-361.1
OCH₃-256.1
OAc (C=O)169.4
OAc (CH₃)20.7
OBz (C=O)165.7
OBz (C-1')130.3
OBz (C-2'/6')129.6
OBz (C-3'/5')128.3
OBz (C-4')132.9

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Isolation and Purification: this compound is isolated from the root bark of Kadsura longipedunculata using chromatographic techniques such as column chromatography over silica gel.

  • NMR Sample:

    • Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR and 2D NMR experiments.

    • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-10 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Pulse Sequence: Proton-decoupled single-pulse sequence for ¹³C; DEPT-135 and DEPT-90 for multiplicity editing.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Pulse Sequence: Standard COSY-90 or DQF-COSY.

  • Spectral Width (F1 and F2): 0-10 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1-2 seconds

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Pulse Sequence: Standard HSQC with gradients.

  • ¹H Spectral Width (F2): 0-10 ppm

  • ¹³C Spectral Width (F1): 0-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 16-32

  • Relaxation Delay: 1-2 seconds

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: Standard HMBC with gradients.

  • ¹H Spectral Width (F2): 0-10 ppm

  • ¹³C Spectral Width (F1): 0-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 32-64

  • Relaxation Delay: 1.5-2.5 seconds

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of 4-8 Hz.

Data Interpretation and Structural Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to elucidate the structure of this compound.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation H_NMR ¹H NMR - Identify proton signals - Determine chemical shifts, multiplicities, and coupling constants COSY COSY - Establish ¹H-¹H spin systems (connect coupled protons) H_NMR->COSY Provides proton information HSQC HSQC - Correlate each proton to its directly attached carbon H_NMR->HSQC HMBC HMBC - Establish long-range ¹H-¹³C correlations - Connect spin systems through quaternary carbons H_NMR->HMBC C_NMR ¹³C NMR & DEPT - Identify carbon signals - Determine chemical shifts and carbon types (CH₃, CH₂, CH, Cq) C_NMR->HSQC Provides carbon information C_NMR->HMBC Fragments Assemble Structural Fragments - Combine data from all NMR experiments to build molecular fragments COSY->Fragments Connectivity information HSQC->Fragments HMBC->Fragments Structure Propose Final Structure - Connect fragments to deduce the complete structure of this compound Fragments->Structure Integration of all data Stereo Determine Stereochemistry - Use NOESY/ROESY experiments and coupling constants to establish relative stereochemistry Structure->Stereo Refinement

Caption: Workflow for the structural elucidation of this compound using NMR.

Signaling Pathways in Structural Elucidation

The "signaling" in this context refers to the flow of information from the NMR experiments to the final elucidated structure. This logical pathway is visualized below.

G cluster_data NMR Data Acquisition cluster_info Information Extraction cluster_structure Structural Assembly NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton_Info Proton Environment & Multiplicity NMR_1D->Proton_Info Carbon_Info Carbon Environment & Type NMR_1D->Carbon_Info NMR_2D 2D NMR (COSY, HSQC, HMBC) HH_Connectivity ¹H-¹H Connectivity NMR_2D->HH_Connectivity CH_Connectivity_1 Direct ¹H-¹³C Connectivity NMR_2D->CH_Connectivity_1 CH_Connectivity_long Long-Range ¹H-¹³C Connectivity NMR_2D->CH_Connectivity_long Final_Structure This compound Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity_1->Final_Structure CH_Connectivity_long->Final_Structure

Caption: Logical flow of information from NMR data to the final structure.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and comprehensive approach for the structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular structure, including the carbon skeleton, substituent positions, and stereochemistry. These application notes and protocols serve as a detailed guide for scientists engaged in natural product chemistry and drug discovery.

Protocol for the Extraction of Kadsulignan C from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a naturally occurring lignan that has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and isolation of this compound from its primary plant source, the stems of Kadsura coccinea. The methodologies outlined below are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound and related compounds from Kadsura species.

ParameterValuePlant PartExtraction SolventPurification MethodReference
Primary Extraction
Initial Plant MaterialNot SpecifiedStemsChloroformNot Specified[1]
Alternative Extraction
Initial Plant Material2.5 kg (dried)Fruit10 L of 60% EthanolMacroporous Adsorption Resin
Extraction Temperature50 °CFruit60% EthanolMacroporous Adsorption Resin
Extraction Duration1 hour (repeated 3 times)Fruit60% EthanolMacroporous Adsorption Resin
Final Yield of Crude Extract41.5 gFruit60% EthanolMacroporous Adsorption Resin
Lignan Content in Fruit Extract28.07%Fruit60% EthanolNot Specified

Experimental Protocols

Primary Protocol: Extraction of this compound from Kadsura coccinea Stems

This protocol is based on the initial reported isolation of this compound.

1. Plant Material Preparation:

  • Obtain fresh stems of Kadsura coccinea.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until completely brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Chloroform Extraction:

  • The powdered stem material is subjected to extraction with chloroform.[1]

  • Note: While the specific solid-to-solvent ratio and duration are not detailed in the available literature, a standard starting point would be a 1:10 (w/v) ratio of plant material to chloroform, with extraction carried out at room temperature for 24-48 hours with occasional agitation.

  • After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification by Column Chromatography:

  • The crude chloroform extract is then subjected to column chromatography for the isolation of this compound.

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of lignans.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a hexane-ethyl acetate gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Isolation: Combine the fractions containing pure this compound and concentrate them to yield the isolated compound.

Alternative Protocol: Extraction of Lignans from Kadsura coccinea Fruit

This protocol provides a detailed method for the extraction of a lignan-rich fraction from the fruit of Kadsura coccinea.

1. Plant Material Preparation:

  • Harvest fresh fruits of Kadsura coccinea.

  • Slice and dry the fruits in an oven at 50°C.

  • Grind the dried fruit into a fine powder.

2. Ethanol Extraction:

  • Macerate 2.5 kg of the dried fruit powder with 10 L of 60% ethanol.

  • Heat the mixture at 50°C for 1 hour with stirring.

  • Repeat this extraction process three times.

  • Combine the ethanol extracts and concentrate them under reduced pressure at 55°C using a rotary evaporator until all ethanol is removed.

3. Purification using Macroporous Adsorption Resin:

  • Load the concentrated aqueous extract onto a 1000 mL AB-8 macroporous adsorption resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Allow the extract to adsorb for 30 minutes.

  • Wash the resin with approximately 8 L of deionized water to remove impurities.

  • Elute the lignan-rich fraction with 70% ethanol at a flow rate of 3 BV/hour until the eluent is nearly colorless.

  • Collect the 70% ethanol eluate, concentrate it by rotary evaporation at 55°C, and then freeze-dry to obtain the final extract powder. This process yields approximately 41.5 g of extract.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Dried Kadsura coccinea Stems grinding Grinding plant_material->grinding powder Powdered Plant Material grinding->powder extraction Chloroform Extraction powder->extraction filtration Filtration extraction->filtration concentrate Concentration (Rotary Evaporator) filtration->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection isolation Isolation of this compound fraction_collection->isolation

Caption: Workflow for this compound extraction.

Alternative_Extraction_Workflow cluster_prep_alt Plant Material Preparation cluster_extraction_alt Extraction cluster_purification_alt Purification plant_material_alt Dried Kadsura coccinea Fruit grinding_alt Grinding plant_material_alt->grinding_alt powder_alt Powdered Fruit grinding_alt->powder_alt extraction_alt 60% Ethanol Extraction (50°C, 3x) powder_alt->extraction_alt concentration_alt Concentration (Rotary Evaporator) extraction_alt->concentration_alt resin_chrom Macroporous Resin Chromatography concentration_alt->resin_chrom elution Elution with 70% Ethanol resin_chrom->elution freeze_drying Concentration & Freeze Drying elution->freeze_drying final_product Lignan-Rich Extract freeze_drying->final_product

Caption: Alternative lignan extraction workflow.

References

Cell-based Assay Design for Testing Kadsulignan C Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a lignan compound isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties. Lignans, in general, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] These activities are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. This document provides a detailed guide for designing and implementing cell-based assays to evaluate the bioactivity of this compound, with a focus on its potential anti-inflammatory and antioxidant properties. The protocols outlined herein are intended for researchers in academia and industry engaged in natural product screening and drug discovery.

Preliminary Cytotoxicity Assessment

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent functional assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[5][6]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) - MTT Assay (24h)Cytotoxicity (%) - LDH Assay (24h)
Vehicle Control100 ± 5.22.1 ± 0.8
198.5 ± 4.83.5 ± 1.1
1095.2 ± 6.15.8 ± 1.5
2588.7 ± 5.510.2 ± 2.3
5075.3 ± 7.222.5 ± 3.1
10045.1 ± 6.855.4 ± 4.7

Note: The data presented are hypothetical and for illustrative purposes only.

Assessment of Anti-Inflammatory Activity

Lignans are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[7][8] The following assays are designed to investigate the potential of this compound to modulate this pathway and its downstream effects.

Workflow for Anti-Inflammatory Assays

G cluster_0 Cell Culture and Stimulation cluster_1 Endpoint Assays A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D NF-κB p65 Nuclear Translocation Assay C->D E Cytokine Release (ELISA) C->E F Nitric Oxide (NO) Production (Griess Assay) C->F G Inhibition of NF-κB Activation D->G Quantify nuclear p65 H Reduction in Pro-inflammatory Cytokines E->H Measure TNF-α, IL-6, IL-1β I Decrease in NO Production F->I Measure nitrite concentration

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB p65 Nuclear Translocation Assay

This assay measures the inhibition of the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.[9][10][11]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells on sterile coverslips in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the total cellular fluorescence.

Measurement of Pro-Inflammatory Cytokine Release by ELISA

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β released into the cell culture medium.[12][13]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Data Presentation: Anti-Inflammatory Effects of this compound

TreatmentNF-κB p65 Nuclear Translocation (%)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control5 ± 1.215 ± 3.520 ± 4.1
LPS (1 µg/mL)95 ± 8.71500 ± 1202500 ± 210
LPS + this compound (10 µM)65 ± 7.1950 ± 851600 ± 150
LPS + this compound (25 µM)30 ± 4.5450 ± 50700 ± 80

Note: The data presented are hypothetical and for illustrative purposes only.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades, releasing Nucleus Nucleus p65_p50->Nucleus translocates to Gene Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Gene activates transcription Kadsulignan_C This compound Kadsulignan_C->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Assessment of Antioxidant Activity

Lignans can also exhibit antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Workflow for Antioxidant Assays

G cluster_0 Cell Culture and Treatment cluster_1 Induction of Oxidative Stress cluster_2 Endpoint Assays A Seed HaCaT cells B Treat with this compound A->B C Induce oxidative stress (e.g., with H₂O₂ or AAPH) B->C D Intracellular ROS Measurement (DCFH-DA) C->D E Nrf2 Nuclear Translocation Assay C->E F Antioxidant Enzyme Expression (qPCR/Western Blot) C->F G Reduction in ROS Levels D->G Measure DCF fluorescence H Increased Nrf2 Activation E->H Quantify nuclear Nrf2 I Upregulation of Antioxidant Enzymes F->I Measure HO-1, NQO1 mRNA/protein

Caption: Workflow for assessing the antioxidant activity of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.[8] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

Experimental Protocol:

  • Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with this compound for a predetermined time (e.g., 24 hours).

  • DCFH-DA Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells and add a ROS inducer, such as H₂O₂ (100 µM) or AAPH (600 µM).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the control treated only with the ROS inducer.

Nrf2 Nuclear Translocation Assay

This assay determines if this compound can induce the translocation of Nrf2 to the nucleus, a key step in its activation.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the NF-κB p65 translocation assay, but treat the cells with this compound for a longer duration (e.g., 4-6 hours) to allow for Nrf2 activation. No inflammatory stimulus is typically needed.

  • Immunostaining: Use a primary antibody against Nrf2.

  • Imaging and Analysis: Quantify the nuclear fluorescence of Nrf2.

Data Presentation: Antioxidant Effects of this compound

TreatmentIntracellular ROS Levels (RFU)Nrf2 Nuclear Translocation (%)HO-1 mRNA Expression (Fold Change)
Control1000 ± 8010 ± 2.51.0 ± 0.2
H₂O₂ (100 µM)5500 ± 45012 ± 3.11.2 ± 0.3
This compound (10 µM)1200 ± 10045 ± 5.23.5 ± 0.6
H₂O₂ + this compound (10 µM)2500 ± 21048 ± 6.03.8 ± 0.7

Note: RFU = Relative Fluorescence Units. The data presented are hypothetical and for illustrative purposes only.

Nrf2 Signaling Pathway

G Kadsulignan_C This compound Keap1_Nrf2 Keap1-Nrf2 Complex Kadsulignan_C->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Gene activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The cell-based assays described in this document provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to facilitate standardized and reproducible experimental design, while the signaling pathway diagrams offer a visual representation of the potential mechanisms of action. This integrated approach will aid in the efficient evaluation of this compound and other natural products in the drug discovery pipeline.

References

Developing Analytical Standards for the Quantification of Kadsulignan C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing analytical standards for the quantification of Kadsulignan C, a lignan found in plants of the Kadsura genus, such as Kadsura coccinea. The following protocols and data serve as a foundational framework for researchers engaged in the quality control of herbal extracts, pharmacokinetic studies, and the overall development of therapeutic agents derived from this natural product.

Quantitative Data Summary

Accurate and precise quantification of this compound is paramount for standardization and reproducible research. The following tables outline the typical validation parameters for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Note: The following data are representative examples for lignan analysis and should be experimentally determined for this compound.

Table 1: Representative HPLC-UV Method Validation Parameters for Lignan Quantification

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Recovery (%) 95 - 105%
Precision (RSD %) < 2%
Wavelength (λmax) ~280 nm

Table 2: Representative LC-MS/MS Method Validation Parameters for Lignan Quantification

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 2.0 ng/mL
Recovery (%) 90 - 110%
Precision (RSD %) < 15%
MRM Transition To be determined for this compound

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of lignans from plant matrices, which can be optimized for this compound.

Materials:

  • Dried and powdered plant material (e.g., stems or roots of Kadsura coccinea)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS injection.

HPLC-UV Quantification Protocol

This protocol provides a starting point for the development of a validated HPLC-UV method for this compound quantification.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Start with a suitable gradient, for example, 5% A, increasing to 95% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the determined λmax for this compound).[4]

  • Injection Volume: 10 µL.

Method Validation:

  • Linearity: Prepare a series of standard solutions of purified this compound of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. A ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[5]

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution on the same day and on different days, respectively. Calculate the relative standard deviation (RSD).

  • Accuracy (Recovery): Spike a blank matrix (a plant extract known not to contain this compound) with a known amount of this compound standard and perform the extraction and analysis. Calculate the percentage recovery.[2]

LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is recommended.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the [M+H]⁺ adduct, and the product ion (Q3) will be a characteristic fragment ion.

  • Collision Energy and other MS parameters: Optimize for the specific MRM transition of this compound.

Method Validation:

  • Follow the same validation principles as for the HPLC-UV method (Linearity, LOD, LOQ, Precision, Accuracy), with acceptance criteria appropriate for bioanalytical methods if applicable.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation cluster_output Output plant_material Plant Material (Kadsura coccinea) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-UV Analysis filtration->hplc For Purity & Potency lcms LC-MS/MS Analysis filtration->lcms For High Sensitivity & Bioanalysis linearity Linearity hplc->linearity lod_loq LOD/LOQ hplc->lod_loq precision Precision hplc->precision accuracy Accuracy hplc->accuracy lcms->linearity lcms->lod_loq lcms->precision lcms->accuracy quant_data Quantitative Data accuracy->quant_data

Caption: Workflow for this compound Quantification.

Putative Signaling Pathways Modulated by Lignans

Lignans have been reported to modulate key inflammatory signaling pathways. The following diagrams illustrate the general NF-κB and JAK/STAT pathways, with hypothetical points of inhibition by lignans like this compound. Further research is required to confirm these specific interactions for this compound.

NF-κB Signaling Pathway

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk TNF-α ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degrades & Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation kadsulignan This compound (Hypothesized) kadsulignan->ikk Inhibition? kadsulignan->nfkb_nuc Inhibition of Translocation? dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression dna->gene_exp

Caption: Putative Inhibition of NF-κB Pathway by this compound.

JAK/STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding & Receptor Dimerization stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization kadsulignan This compound (Hypothesized) kadsulignan->jak Inhibition? kadsulignan->stat_p Inhibition of Phosphorylation? dna DNA stat_dimer->dna Translocation gene_exp Gene Expression dna->gene_exp

Caption: Putative Modulation of JAK/STAT Pathway by this compound.

References

Application Notes and Protocols for Determining the Absolute Configuration of Kadsulignan C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques employed to determine the absolute configuration of complex natural products, with a specific focus on Kadsulignan C, a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata. The protocols outlined below are based on established methodologies for lignan stereochemical elucidation and serve as a comprehensive guide for researchers in natural product chemistry and drug development.

The absolute configuration of this compound was originally determined through a combination of 2D NMR spectroscopy and chemical transformation to a known compound. This document expands upon these foundational methods to include other powerful techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Mosher's method, which are routinely used for the stereochemical analysis of complex chiral molecules.

Overview of Techniques for Absolute Configuration Determination

The determination of the absolute spatial arrangement of atoms in a chiral molecule is a critical step in natural product characterization and drug development, as different enantiomers can exhibit distinct biological activities. Several powerful techniques are available for this purpose.

  • X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration by analyzing the diffraction pattern of a single crystal.[1] However, its application is contingent on the ability to grow high-quality crystals of the compound of interest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can determine the relative configuration of a molecule, specialized techniques are required for absolute configuration.

    • Mosher's Method: This involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis to deduce the configuration at a specific stereocenter.[2][3][4]

    • 2D NMR Experiments (e.g., NOESY/ROESY): These experiments can establish the relative stereochemistry of a molecule by identifying through-space correlations between protons. When combined with other data or chemical transformations, this can lead to the assignment of the absolute configuration.

  • Chiroptical Spectroscopy: These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

    • Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The experimental spectrum is compared with a theoretically calculated spectrum to determine the absolute configuration.[5][6]

    • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light. Similar to ECD, the experimental VCD spectrum is compared with a calculated spectrum to assign the absolute configuration.[7][8][9]

  • Chemical Transformation: This involves chemically converting the molecule of unknown stereochemistry to a compound with a known absolute configuration. This was a key method used for this compound.[10]

Experimental Protocols

Method 1: 2D NMR Spectroscopy for Relative Stereochemistry

This protocol describes the use of 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to determine the relative configuration of this compound. These data, when combined with other information, can lead to the assignment of the absolute configuration.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis A Dissolve this compound (1-5 mg) in 0.5 mL of deuterated solvent (e.g., CDCl3, Acetone-d6) B Acquire 1D NMR spectra (¹H, ¹³C) for initial structural confirmation A->B C Acquire 2D NMR spectra: - COSY (proton-proton correlations) - HSQC (proton-carbon correlations) - HMBC (long-range proton-carbon correlations) - NOESY/ROESY (through-space proton correlations) B->C D Assign all proton and carbon signals using 1D and 2D NMR data C->D E Analyze NOESY/ROESY spectra to identify key through-space correlations between protons D->E F Construct a 3D model of the relative stereochemistry based on NOE correlations E->F

Caption: Workflow for 2D NMR based stereochemical analysis.

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.

    • Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

    • Acquire 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY (or ROESY for larger molecules or to mitigate spin diffusion).

    • For the NOESY experiment, use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small to medium-sized molecules) to observe key cross-peaks.

  • Data Analysis:

    • Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon chemical shifts.

    • Carefully analyze the NOESY/ROESY spectrum to identify through-space correlations. For dibenzocyclooctadiene lignans, key correlations often involve protons on the cyclooctadiene ring and its substituents.

    • Use the identified NOE correlations to build a 3D model of the relative stereochemistry of this compound.

Data Presentation:

Proton Pair NOE Correlation Observed Inferred Proximity Relative Stereochemistry
H-X / H-YYesClosee.g., cis-relationship
H-X / H-ZNoDistante.g., trans-relationship
Me-A / H-BYesClose
Method 2: Chemical Transformation to a Known Compound

This protocol outlines the general steps for determining the absolute configuration of this compound by converting it into a compound of known stereochemistry. The specific reagents and reaction conditions will depend on the functional groups present in this compound and the target known compound.

Logical Workflow:

A This compound (Unknown Absolute Configuration) B Chemical Reaction (e.g., reduction, oxidation, hydrolysis) A->B C Reaction Product B->C D Purification (e.g., HPLC, column chromatography) C->D E Spectroscopic and Chiroptical Analysis (NMR, MS, Optical Rotation) D->E G Comparison of Data E->G F Known Compound (Established Absolute Configuration) F->G H Determination of Absolute Configuration of this compound G->H

Caption: Logic of chemical correlation for absolute configuration.

Protocol:

  • Reaction Design:

    • Identify a known compound that can be synthesized from this compound through a stereochemically defined reaction pathway (i.e., a reaction that does not affect the stereocenters of interest or does so in a predictable manner).

    • Select appropriate reagents and reaction conditions to effect the desired transformation. For the original determination of this compound, this involved a transformation to a known lignan.[10]

  • Chemical Synthesis:

    • Perform the chemical reaction on a sufficient quantity of this compound.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification and Characterization:

    • Once the reaction is complete, purify the product using standard techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified product using spectroscopic methods (NMR, MS, IR) to confirm its identity.

  • Comparison and Assignment:

    • Measure the optical rotation of the synthesized product and compare it to the literature value for the known compound.

    • If the spectroscopic data and the sign of the optical rotation match, the absolute configuration of this compound can be confidently assigned.

Data Presentation:

Compound Optical Rotation [α]D Literature [α]D Conclusion
Product from this compound+X.X° (c 0.1, MeOH)+Y.Y° (c 0.1, MeOH)If X ≈ Y and signs match, configurations are the same.
Method 3: Electronic Circular Dichroism (ECD) Spectroscopy

This protocol details the use of ECD in conjunction with quantum chemical calculations to determine the absolute configuration of this compound.

Experimental and Computational Workflow:

cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis A Dissolve this compound in a suitable solvent (e.g., MeOH, ACN) B Record the experimental ECD spectrum A->B G Compare the experimental ECD spectrum with the calculated spectra for both enantiomers B->G C Generate 3D structures for both possible enantiomers of this compound D Perform conformational search and geometry optimization (e.g., using DFT) C->D E Calculate the theoretical ECD spectra for the low-energy conformers D->E F Generate a Boltzmann-averaged calculated ECD spectrum E->F F->G H Assign the absolute configuration based on the best match G->H

Caption: Workflow for ECD-based absolute configuration assignment.

Protocol:

  • Experimental ECD Measurement:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a good signal-to-noise ratio without saturation of the detector.

    • Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Record the UV-Vis spectrum under the same conditions for comparison.

  • Computational ECD Calculation:

    • Generate initial 3D structures for both possible enantiomers of this compound.

    • Perform a thorough conformational search for each enantiomer using a suitable method (e.g., molecular mechanics).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the ECD spectra for each optimized conformer using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum for each enantiomer based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectra for both enantiomers.

    • The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best agreement with the experimental spectrum in terms of the signs and relative intensities of the Cotton effects.

Data Presentation:

Wavelength (nm) Experimental Δε Calculated Δε (R-enantiomer) Calculated Δε (S-enantiomer)
λ₁+ve or -ve+ve or -ve-ve or +ve
λ₂+ve or -ve+ve or -ve-ve or +ve
Method 4: Mosher's Method (¹H NMR)

This protocol is applicable if this compound possesses a secondary alcohol functionality. It allows for the determination of the absolute configuration at that specific stereocenter.[2][11]

Experimental Workflow:

cluster_synthesis Esterification cluster_nmr NMR Analysis cluster_analysis Data Analysis and Assignment A React this compound with (R)-(-)-MTPA-Cl to form the (S)-MTPA ester C Acquire ¹H NMR spectra of both diastereomeric esters A->C B React this compound with (S)-(+)-MTPA-Cl to form the (R)-MTPA ester B->C D Assign the proton signals for both esters C->D E Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter D->E F Apply the Mosher's method mnemonic to assign the absolute configuration E->F

Caption: Workflow for Mosher's method.

Protocol:

  • Preparation of Mosher's Esters:

    • In two separate reactions, treat this compound with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the (S)- and (R)-MTPA esters, respectively.

    • Purify the resulting diastereomeric esters.

  • ¹H NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

    • Carefully assign the proton chemical shifts for both diastereomers, paying close attention to the protons on either side of the newly formed ester linkage. 2D NMR (COSY) can aid in these assignments.

  • Data Analysis and Configuration Assignment:

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton in the two spectra, where Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the distribution of positive and negative Δδ values, the absolute configuration of the alcohol stereocenter can be determined.

Data Presentation:

Proton δ (S-MTPA ester) (ppm) δ (R-MTPA ester) (ppm) Δδ (δS - δR) (ppm)
Hₐ+ve
Hₑ-ve

A positive Δδ for protons on one side of the Mosher ester plane and a negative Δδ for those on the other side allows for the assignment of the absolute configuration.

References

Kadsulignan C: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a dibenzocyclooctadiene lignan isolated from the root bark of Kadsura longipedunculata. Lignans from the Kadsura genus have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] Preclinical evidence suggests that this class of compounds possesses anti-inflammatory, neuroprotective, and anticancer properties, making this compound a promising candidate for further investigation in the drug discovery and development pipeline.[2][3] This document provides a detailed overview of the current knowledge on this compound and its analogs, including available bioactivity data, experimental protocols, and insights into its potential mechanisms of action.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC23H28O7[1]
Molecular Weight416.47 g/mol [1]
ClassDibenzocyclooctadiene Lignan[1][4]
SourceKadsura longipedunculata[1]

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is limited in publicly available literature, studies on closely related lignans from the Kadsura genus provide valuable insights into its potential efficacy.

Anti-Inflammatory Activity

Lignans from Kadsura species have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. While direct IC50 values for this compound are not yet reported, data for analogous compounds suggest a potential mechanism of action involving the modulation of inflammatory pathways.

CompoundAssayCell LineIC50 (µM)Reference
Kadsulignan ILPS-induced NO productionBV-221.00
Kadsulignan LLPS-induced NO productionBV-252.50
Anticancer Activity

Initial screenings of compounds isolated from Kadsura longipedunculata have indicated cytotoxic effects against cancer cell lines. Further research is necessary to determine the specific activity of this compound against a broader range of cancer types.

CompoundCell LineIC50 (µg/mL)Reference
(+)-AnwulignanLeukemia P3881.5[1]
Schisanlactone ELeukemia P3881.0[1]
Changnanic acidLeukemia P38810[1]
Neuroprotective Activity

The neuroprotective potential of lignans from the Schisandraceae family, to which Kadsura belongs, is well-documented.[5][6] These compounds have been shown to protect neuronal cells from various insults, suggesting a potential therapeutic application for neurodegenerative diseases. Specific studies on this compound are warranted to elucidate its neuroprotective efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activities. These protocols are based on established methods used for similar natural products and can be adapted for the specific investigation of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples by comparing the absorbance values with a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, A549) and a non-cancerous cell line (e.g., fibroblasts)

  • Appropriate cell culture medium for each cell line

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability as: (Absorbance of treated sample / Absorbance of vehicle control) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cells of interest (e.g., RAW 264.7 for inflammation studies)

  • This compound

  • Stimulant (e.g., LPS for NF-κB, growth factors for MAPK)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specific time, followed by stimulation if required.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Lignans are known to exert their biological effects through the modulation of various signaling pathways. While the specific molecular targets of this compound are yet to be fully elucidated, the following pathways are implicated based on studies of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes induces KadsulignanC This compound KadsulignanC->IKK inhibits? KadsulignanC->NFkB inhibits translocation? IkB_NFkB IkB_NFkB->IkB IkB_NFkB->NFkB

Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[9][10][11][12] It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain natural products have been shown to modulate MAPK signaling, suggesting a potential mechanism for the anticancer effects of this compound.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellResponse regulates KadsulignanC This compound KadsulignanC->Raf inhibits? KadsulignanC->MEK inhibits?

Figure 2: Postulated modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow: From Plant to Bioassay

The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound.

Experimental_Workflow Plant Kadsura longipedunculata (Root Bark) Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel, HPLC) Partition->Chromatography Isolation Isolation of This compound Chromatography->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassays Biological Assays Isolation->Bioassays AntiInflammatory Anti-inflammatory Bioassays->AntiInflammatory Anticancer Anticancer Bioassays->Anticancer Neuroprotective Neuroprotective Bioassays->Neuroprotective

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kadsulignan C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Kadsulignan C extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the yield and purity of this compound from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a type of lignan, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] Lignans, including this compound, are particularly abundant in plants of the Schisandraceae family, such as those from the Kadsura genus.[2] The stems and roots of these plants are often used for extraction as they contain significant amounts of these bioactive constituents.[2]

Q2: What are the critical parameters influencing the extraction yield of this compound?

A2: The efficiency of this compound extraction is influenced by several key parameters.[3] These include the choice of solvent and its concentration, the extraction method, temperature, time, and the solvent-to-sample ratio.[3][4] The physical state of the plant material, such as particle size (grinding the material is recommended), also plays a crucial role.[5]

Q3: Which solvents are most effective for extracting this compound?

A3: Lignans are typically extracted using polar organic solvents.[6] Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% in water), generally provide the best results for extracting lignans.[3][6] While less polar lignans can be extracted with solvents like dichloromethane or n-hexane, these are more commonly used in subsequent partitioning and purification steps rather than the primary extraction.[3][6]

Q4: What is the optimal temperature and duration for extraction?

A4: The optimal temperature depends on the stability of the lignan. Generally, lignans are stable at temperatures below 100°C, and heating can facilitate the extraction process.[3] However, prolonged exposure to high temperatures (e.g., above 150°C) can lead to the degradation of some lignans or the hydrolysis of their glycosides.[3] Extraction time also needs to be optimized; studies have shown that for some lignans, extending the extraction time from 15 to 60 minutes can more than double the yield.[6] An optimal range for many lignan extractions is between 30 and 90 minutes.[6]

Q5: What are the different methods for this compound extraction?

A5: Several methods can be employed, ranging from conventional to modern techniques:

  • Maceration & Soxhlet Extraction: Traditional methods that are simple but can be time-consuming and require large solvent volumes.[3]

  • Ultrasound-Assisted Extraction (UAE): A more efficient method that uses ultrasonic waves to disrupt cell walls, enhancing extraction with shorter times and lower temperatures.[7]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster extraction and potentially higher yields compared to conventional methods.[3][8]

  • Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical fluids, like CO2 with a co-solvent like ethanol, to extract compounds.[3][5] This method can reduce the use of organic solvents and shorten extraction times.[3]

  • Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency and is often sufficient for extracting lignans from various tree species.[1]

Troubleshooting Guide

Problem: I am getting a very low or no yield of this compound.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: Ensure you are using a suitable polar organic solvent. The highest yields are often obtained with 70-80% methanol or ethanol.[6] Pure water is generally ineffective for most lignans.[6]

  • Possible Cause 2: Sub-optimal Extraction Parameters.

    • Solution: Optimize the extraction temperature, time, and solvent-to-sample ratio. For lignans, temperatures between 40°C and 60°C are often effective.[6] Experiment with extraction times ranging from 30 to 90 minutes.[6] Increasing the solvent-to-sample ratio can also improve yield.[7]

  • Possible Cause 3: Incorrect Plant Material or Pre-treatment.

    • Solution: Use the correct part of the plant (stems and roots are often rich in lignans).[2] Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.[5] Avoid using old or senescent tissues, which may contain degraded compounds.[9]

Problem: An emulsion is forming during my liquid-liquid extraction (LLE) partitioning step.

  • Possible Cause 1: High Concentration of Surfactant-like Compounds.

    • Solution: Emulsions are common when samples contain high levels of fats, phospholipids, or proteins.[10] To break the emulsion, try adding a brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10] Gently swirling or rocking the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[10]

  • Possible Cause 2: Agitation is too vigorous.

    • Solution: Reduce the intensity of mixing. Gentle inversions of the separatory funnel are often sufficient for partitioning without creating a stable emulsion.[10][11]

Problem: I am having difficulty separating this compound from other compounds during chromatography.

  • Possible Cause 1: Improper Stationary or Mobile Phase.

    • Solution: For flash chromatography, sequential extraction with a non-polar solvent followed by acetone or ethanol is recommended for initial separation.[1] For HPLC, careful selection of the column (e.g., C18) and optimization of the mobile phase gradient (e.g., methanol-water or acetonitrile-water systems) are critical.

  • Possible Cause 2: Co-elution of Structurally Similar Compounds.

    • Solution: Adjust the mobile phase composition to improve resolution. A shallower gradient or isocratic elution with an optimized solvent ratio may be necessary. Consider using a different stationary phase with alternative selectivity.

Problem: I suspect my target compound is degrading during the process.

  • Possible Cause 1: Thermal Degradation.

    • Solution: While many lignans are stable up to 100°C, some can be heat-sensitive.[3] Avoid excessive temperatures during extraction and solvent evaporation (use a rotary evaporator under reduced pressure).

  • Possible Cause 2: Chemical Degradation.

    • Solution: The use of harsh pH conditions (strong acids or bases) can sometimes lead to unwanted chemical transformations.[1] Unless a hydrolysis step is intended, maintain a neutral pH during extraction.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Lignan Extraction Methods and Key Parameters.

Extraction Method Typical Temperature (°C) Typical Time (min) Key Advantages Considerations
Maceration 20 - 40 180 - 1440 Simple, low cost Time-consuming, large solvent volume
Soxhlet Extraction Solvent Boiling Point 360 - 720 Efficient for exhaustive extraction Potential for thermal degradation
Ultrasound-Assisted (UAE) 40 - 70 20 - 60 Fast, efficient, reduced solvent use[7] Requires specialized equipment
Microwave-Assisted (MAE) 50 - 100 10 - 30 Very fast, high yield[8] Requires microwave-transparent vessels

| Supercritical Fluid (SFE) | 40 - 60 | 60 - 180 | "Green" method, highly selective[5] | High initial equipment cost |

Table 2: Optimized Parameters for Lignan Extraction from Plant Material.

Parameter Optimized Range Rationale & Reference
Solvent Concentration 70-85% Methanol or Ethanol in Water Balances polarity for optimal lignan solubility.[6]
Temperature 44 - 70°C Increases solubility and diffusion rate without causing significant degradation.[6][7]
Extraction Time 20 - 60 minutes Sufficient time for solvent penetration and compound extraction; longer times may not significantly increase yield.[6][7]
Solvent-to-Solid Ratio 10:1 to 30:1 (mL/g) Ensures complete wetting of the plant material and a sufficient concentration gradient for diffusion.[7]

| pH | Neutral (unless hydrolysis is desired) | Prevents degradation or unwanted chemical reactions of the target lignans.[12] |

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of this compound

  • Preparation of Plant Material:

    • Obtain the dried stems or roots of a Kadsura species.

    • Grind the material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it into a flask.

    • Add 1000 mL of 80% ethanol.

    • Perform extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24 hours.

      • Heat-Assisted Extraction: Heat the mixture under reflux at 60°C for 2 hours.[13]

    • After extraction, filter the mixture through Whatman No. 1 paper to separate the extract from the solid residue.[4]

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine all filtrates.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel using solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.

    • Collect the different solvent fractions. This compound is expected to be in the more polar fractions (e.g., ethyl acetate).

  • Purification by Column Chromatography:

    • Concentrate the target fraction (e.g., ethyl acetate fraction) to dryness.

    • Subject the dried fraction to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification:

    • Combine the fractions rich in this compound.

    • If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Visual Guides

Experimental and logical Workflows

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification Start Plant Material (Kadsura sp.) Grind Drying & Grinding Start->Grind Extraction Solvent Extraction (e.g., 80% Ethanol) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partition Liquid-Liquid Partitioning Concentration->Partition ColumnChrom Column Chromatography Partition->ColumnChrom FinalPurify Prep-HPLC / Recrystallization ColumnChrom->FinalPurify End Pure this compound FinalPurify->End

Caption: General workflow for the extraction and isolation of this compound.

G Start Low or No Yield Detected CheckSolvent Is Solvent Correct? (e.g., 70-80% EtOH/MeOH) Start->CheckSolvent CheckParams Are Temp/Time Optimized? (e.g., 40-60°C, 30-90 min) CheckSolvent->CheckParams Yes SolventOK Change to Optimal Solvent CheckSolvent->SolventOK No CheckMaterial Is Plant Material Viable? (Correct part, finely ground) CheckParams->CheckMaterial Yes ParamsOK Adjust Temp/Time Parameters CheckParams->ParamsOK No MaterialOK Use Fresh, Properly Prepared Material CheckMaterial->MaterialOK No End Re-run Extraction CheckMaterial->End Yes SolventOK->End ParamsOK->End MaterialOK->End

Caption: Troubleshooting flowchart for low extraction yield.

Relevant Signaling Pathway

Lignans are known to exert their biological effects by modulating various cellular signaling pathways. One such key pathway is the NF-κB (nuclear factor kappa B) signaling cascade, which is central to inflammation. Some lignans have demonstrated anti-inflammatory effects by inhibiting this pathway.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Lignans This compound (and other lignans) IKK IKK Complex Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Inflammatory Genes (COX-2, iNOS, etc.) Nucleus->Transcription Activates Inflammation Inflammatory Response Transcription->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by lignans.

References

Troubleshooting Kadsulignan C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsulignan C. Due to limited specific stability data for this compound, this guidance is based on the general chemical properties of dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound is a bioactive lignan belonging to the dibenzocyclooctadiene class. Lignans, as a group, are generally stable under neutral pH conditions and at temperatures up to 100°C.[1] However, their stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.

Q2: What are the common signs of this compound instability in solution?

Users may observe the following signs of instability:

  • Color change: A noticeable change in the color of the solution.

  • Precipitation: The formation of solid particles in the solution.

  • Loss of potency: Reduced biological activity in experimental assays.

  • Appearance of new peaks in chromatography: When analyzed by techniques like HPLC, new peaks indicating the presence of degradation products may appear.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at low temperatures, preferably at 4°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Some lignans are known to undergo oxidative transformations upon exposure to light.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q4: In which solvents is this compound likely to be soluble?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

It is always recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound in Solution

Possible Causes:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Troubleshooting Steps:

  • Verify Concentration: Double-check the calculations to ensure the concentration is within the known or expected solubility range for the solvent.

  • Gentle Warming and Sonication: Gently warm the solution and sonicate to see if the precipitate redissolves. Avoid excessive heat, as it may accelerate degradation.

  • Solvent Optimization: Consider using a different solvent or a co-solvent system to improve solubility.

  • pH Adjustment: If working with a buffered solution, ensure the pH is optimal for this compound solubility.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Issue 2: Loss of Biological Activity or Potency

Possible Causes:

  • Chemical Degradation: this compound may have degraded due to exposure to harsh conditions (e.g., extreme pH, high temperature, light).

  • Oxidation: The compound may have been oxidized, especially if not handled under an inert atmosphere.

  • Incorrect Concentration: Errors in dilution or initial weighing can lead to a lower than expected concentration.

Troubleshooting Steps:

  • Prepare a Fresh Solution: Prepare a fresh stock solution from a new batch of this compound, if available, and repeat the experiment.

  • Review Storage and Handling: Ensure that the compound and its solutions have been stored and handled according to the recommended conditions (see FAQ Q3).

  • Analytical Verification: Use an analytical technique like HPLC to confirm the concentration and purity of the solution. Compare the chromatogram to a reference standard if available.

  • Forced Degradation Study: To understand the stability profile, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

Quantitative Data Summary

Due to the lack of specific quantitative stability data for this compound, the following table provides a general overview of factors that can influence the stability of lignans in solution.

ParameterConditionGeneral Effect on Lignan StabilityReference
Temperature > 100°CPotential for thermal degradation, although many lignans are relatively stable.[1]
4°CRecommended for short-term storage to minimize degradation.
-20°C to -80°CRecommended for long-term storage.
pH Acidic (low pH)Can lead to hydrolysis of certain functional groups.
Alkaline (high pH)Can also cause hydrolysis and other degradation reactions.
Neutral (pH ~7)Generally the most stable condition.
Light UV or ambient lightCan induce photo-oxidation and degradation.
Oxygen Presence of airCan lead to oxidation, especially in the presence of light or metal ions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to the powder to create a slurry.

  • Dissolution: Gradually add more solvent while vortexing or sonicating until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.

  • Storage: Store the stock solution in an amber vial at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general HPLC method that can be used as a starting point for analyzing this compound. Method optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Visualizations

KadsulignanC_Degradation_Pathway cluster_stress Stress Factors Kadsulignan_C This compound (Stable) Degradation_Products Degradation Products (Inactive/Less Active) Kadsulignan_C->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH Extreme pH (Acidic/Alkaline) pH->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress factors.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation, Color Change) Check_Conc Is Concentration > Solubility? Start->Check_Conc Check_Storage Review Storage Conditions (Temp, Light, Time) Check_Conc->Check_Storage No Reduce_Conc Reduce Concentration or Change Solvent Check_Conc->Reduce_Conc Yes Check_pH Is pH of Solution Optimal? Check_Storage->Check_pH Analyze_Sample Analyze Sample by HPLC Check_pH->Analyze_Sample No Optimize_Conditions Optimize Storage/Experimental Conditions Check_pH->Optimize_Conditions Yes Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Degradation_Confirmed->Optimize_Conditions Yes Prepare_Fresh Prepare Fresh Solution Degradation_Confirmed->Prepare_Fresh No Optimize_Conditions->Prepare_Fresh End Issue Resolved Prepare_Fresh->End Reduce_Conc->Prepare_Fresh

Caption: Troubleshooting workflow for addressing this compound instability in solution.

References

Technical Support Center: Kadsulignan C Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is no publicly available scientific literature detailing the specific degradation kinetics and byproducts of Kadsulignan C. This guide provides a comprehensive framework based on established methodologies for studying the degradation of related compounds, such as other lignans and phenolic compounds. The experimental protocols, data, and pathways described herein are illustrative and should be adapted based on empirical findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general behavior of phenolic compounds and lignans, the primary factors influencing the stability of this compound are expected to be:

  • pH: Phenolic compounds can be unstable in neutral to alkaline conditions.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.

Q2: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its byproducts?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust technique for quantifying the decrease of the parent compound (this compound) over time. A reverse-phase C18 column is often suitable for the analysis of lignans.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and characterizing degradation byproducts by providing molecular weight and fragmentation data.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products. Derivatization may be necessary to increase the volatility and thermal stability of the analytes.[4]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] The study typically involves exposing a solution of this compound to the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound or a solution at various temperatures.

  • Photostability: Exposing the solid compound or a solution to controlled UV and visible light.

Q4: What are the potential degradation byproducts of this compound?

A4: While specific byproducts are unknown, degradation of lignans often involves the cleavage of ether linkages and modifications to the aromatic rings and side chains.[8][9] Potential byproducts could include smaller phenolic compounds, aldehydes, and carboxylic acids resulting from the breakdown of the this compound structure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound in control samples. Unstable solvent, exposure to light, or inappropriate pH of the solvent.Prepare fresh solutions for each experiment. Store solutions in amber vials to protect from light.[3] Ensure the solvent pH is in a range where the compound is stable (typically acidic for phenolic compounds).[1]
Poor separation of degradation products in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method by trying different columns (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and pH, and modifying the gradient elution profile.
Inconsistent results in kinetic studies. Fluctuation in temperature, inaccurate sample timing, or inconsistent sample preparation.Use a calibrated, temperature-controlled chamber for stability studies.[2] Adhere to a strict sampling schedule. Ensure consistent and accurate dilutions for each sample.
Difficulty in identifying degradation byproducts with LC-MS. Low concentration of byproducts, co-elution, or complex fragmentation patterns.Concentrate the degraded samples before analysis. Further optimize the chromatographic method to improve separation. Utilize high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to aid in structure elucidation.

Experimental Protocols

Protocol 1: this compound Degradation Kinetics Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • For pH stability, dilute the stock solution in buffers of varying pH (e.g., pH 3, 5, 7, 9).

    • For thermal stability, use the stock solution or a buffered solution.

    • For photostability, use the stock solution or a buffered solution.

  • Storage Conditions:

    • Place the pH stability samples in a temperature-controlled oven at a specific temperature (e.g., 40°C, 60°C).[2]

    • Place the thermal stability samples in ovens at different temperatures (e.g., 40°C, 60°C, 80°C).

    • Place the photostability samples in a photostability chamber, with a control sample wrapped in aluminum foil.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench the degradation by cooling the sample or neutralizing the pH if necessary.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Identification of this compound Degradation Byproducts
  • Forced Degradation: Subject a higher concentration solution of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to generate a sufficient amount of degradation products.

  • Sample Preparation: Neutralize the pH of the acid and base-degraded samples. Dilute the samples if necessary.

  • LC-MS Analysis:

    • Inject the degraded samples into an LC-MS system.

    • Use a gradient elution method to achieve good separation of the degradation products.

    • Acquire mass spectra in both positive and negative ionization modes.

    • Perform MS/MS analysis on the detected degradation products to obtain fragmentation patterns.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control (unstressed) sample to identify the peaks corresponding to the degradation products.

    • Determine the molecular weight of each byproduct from the mass spectrum.

    • Propose the chemical structures of the byproducts by interpreting the fragmentation patterns.

Quantitative Data Summary

Table 1: Hypothetical First-Order Degradation Rate Constants (k) and Half-Lives (t₁/₂) for this compound under Various Conditions.

Condition Temperature (°C) pH Rate Constant (k) (h⁻¹) Half-Life (t₁/₂) (h)
Control2550.001693
Thermal4050.005138.6
Thermal6050.02527.7
Acidic4030.00886.6
Neutral4070.01546.2
Alkaline4090.05013.9

Table 2: Hypothetical Degradation Byproducts of this compound Identified by LC-MS.

Byproduct ID Retention Time (min) [M+H]⁺ (m/z) Proposed Structure
DP15.2357.1234Oxidized this compound
DP28.9215.0657Cleavage product A
DP312.4181.0501Cleavage product B (e.g., vanillic acid derivative)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution stress_samples Preparation of Stressed Samples stock->stress_samples acid Acidic stress_samples->acid base Basic stress_samples->base heat Thermal stress_samples->heat light Photolytic stress_samples->light oxidation Oxidative stress_samples->oxidation hplc HPLC Analysis acid->hplc lcms LC-MS Analysis acid->lcms base->hplc base->lcms heat->hplc heat->lcms light->hplc light->lcms oxidation->hplc oxidation->lcms kinetics Degradation Kinetics hplc->kinetics byproducts Byproduct Identification lcms->byproducts

Caption: Workflow for this compound degradation studies.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_further_degradation Further Degradation Kadsulignan_C This compound Oxidized_Product Oxidized Derivative Kadsulignan_C->Oxidized_Product [O] Cleavage_Product_A Ether Bond Cleavage (Product A) Kadsulignan_C->Cleavage_Product_A H₂O/H⁺ or OH⁻ Cleavage_Product_B Side Chain Cleavage (Product B) Kadsulignan_C->Cleavage_Product_B H₂O/H⁺ or OH⁻ Small_Phenolics Smaller Phenolic Compounds Oxidized_Product->Small_Phenolics Cleavage_Product_A->Small_Phenolics Acids_Aldehydes Acids/Aldehydes Cleavage_Product_B->Acids_Aldehydes

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Kadsulignan C in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Kadsulignan C.

Troubleshooting Guide

This guide offers solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
This compound is not dissolving in my aqueous buffer (e.g., PBS). This compound is a lipophilic compound with inherently low aqueous solubility.1. Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for cell-based assays).2. Sonication: After dilution, sonicate the solution to aid in the dispersion of this compound.3. Gentle Heating: Briefly warm the solution to a physiologically relevant temperature (e.g., 37°C) to improve solubility. Avoid excessive heat to prevent degradation.
My this compound precipitates out of solution after dilution from an organic stock. The aqueous medium cannot maintain the solubility of this compound at the desired concentration, leading to precipitation.1. Optimize Co-solvent Concentration: Determine the maximum tolerated co-solvent concentration in your experimental system and prepare your this compound solution at or below this limit.2. Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween® 80 or Pluronic® F68, into your aqueous buffer to increase the solubility of this compound.[1] 3. Formulate with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
I am observing inconsistent results in my biological assays. Poor solubility and precipitation can lead to variations in the actual concentration of this compound in your experiments.1. Visual Inspection: Before each experiment, visually inspect your this compound solution for any signs of precipitation. If precipitation is observed, do not use the solution.2. Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the risk of precipitation over time.3. Solubility Enhancement Formulations: Consider using a more robust formulation strategy, such as liposomes or nanoparticles, to ensure a stable and consistent dispersion of this compound in your aqueous media.
My nanoparticle/liposomal formulation of this compound is unstable. Improper formulation parameters, such as lipid composition, drug-to-lipid ratio, or stabilizer concentration, can lead to instability.1. Optimize Formulation Parameters: Systematically vary the formulation components to identify the optimal conditions for stability. This may involve screening different lipids, surfactants, or polymers.2. Characterize Formulations: Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation to assess its physical stability.3. Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your nanoparticle or liposomal formulation with a suitable cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is a suitable organic solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving lipophilic compounds like this compound to prepare concentrated stock solutions.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in cell culture media should typically be kept below 0.5% (v/v). However, it is crucial to determine the specific tolerance of your cell line with a solvent toxicity test.

Q4: How can I improve the bioavailability of this compound for in vivo studies?

A4: Enhancing the aqueous solubility of this compound is a key step to improving its oral bioavailability. Formulation strategies such as the use of co-solvents, surfactants, cyclodextrin complexation, and encapsulation into nanoparticles or liposomes can significantly improve its absorption.

Q5: Are there any known biological activities of this compound that I should be aware of?

A5: Lignans from the Kadsura genus have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. These activities are often associated with the modulation of signaling pathways such as NF-κB and Nrf2.

Quantitative Data Summary

Due to the lack of specific published solubility data for this compound, the following table provides a general classification for the solubility of poorly water-soluble drugs for reference. Researchers should experimentally determine the solubility of this compound in their specific solvent systems.

Solubility Classification Parts of Solvent Required for 1 Part of Solute Approximate Solubility Range (mg/mL)
Very slightly solubleFrom 1,000 to 10,0000.1 - 1
Practically insolubleMore than 10,000< 0.1

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium), sterile

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh a suitable amount of this compound powder (Molecular Weight to be determined for the specific batch).

    • Dissolve the powder in the required volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Procedure for Working Dilutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution with the appropriate aqueous buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration remains below the tolerance limit of your experimental system (e.g., <0.5% v/v).

    • Vortex gently after each dilution step.

    • Use the working dilutions immediately.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Ethanol

    • Magnetic stirrer and stir bar

    • Lyophilizer (Freeze-dryer)

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water with continuous stirring.

    • Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

    • The powder can be reconstituted in an aqueous buffer for use in experiments.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_solubilization Solubility Enhancement Strategies cluster_characterization Characterization & Validation cluster_outcome Desired Outcome start Poor Aqueous Solubility of this compound cosolvent Co-solvent System (e.g., DMSO, Ethanol) start->cosolvent Choose Strategy cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Choose Strategy nanoparticle Nanoparticle Formulation (e.g., Liposomes, Nanosuspension) start->nanoparticle Choose Strategy solubility_test Solubility Measurement cosolvent->solubility_test cyclodextrin->solubility_test nanoparticle->solubility_test solubility_test->start If insoluble, reiterate stability_test Physical & Chemical Stability solubility_test->stability_test If soluble stability_test->start bioassay In Vitro / In Vivo Activity stability_test->bioassay If stable bioassay->start If inactive/irreproducible, reiterate end Stable Aqueous Formulation of this compound for Research bioassay->end If active & reproducible

Caption: Experimental workflow for overcoming the poor aqueous solubility of this compound.

signaling_pathway cluster_inflammation Inflammatory Response (NF-κB Pathway) cluster_oxidative_stress Oxidative Stress Response (Nrf2 Pathway) kadsulignan_c_nfkb This compound ikk IKK Complex kadsulignan_c_nfkb->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & promotes degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm nucleus_nfkb NF-κB Translocation to Nucleus nfkb->nucleus_nfkb Activated inflammatory_genes Expression of Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nucleus_nfkb->inflammatory_genes Induces kadsulignan_c_nrf2 This compound keap1 Keap1 kadsulignan_c_nrf2->keap1 Promotes dissociation nrf2 Nrf2 keap1->nrf2 Sequesters & promotes degradation nucleus_nrf2 Nrf2 Translocation to Nucleus nrf2->nucleus_nrf2 Activated are Antioxidant Response Element (ARE) nucleus_nrf2->are Binds to antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Induces

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Efficient Synthesis of Kadsulignan C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Kadsulignan C synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and related dibenzocyclooctadiene lignans?

A1: The synthesis of this compound, a complex dibenzocyclooctadiene lignan, typically involves a multi-step sequence. A common strategy is the biomimetic oxidative coupling of two C6-C3 phenylpropanoid units to form the central eight-membered ring. Key transformations often include stereoselective alkylation or aldol reactions to set the stereocenters of the side chain, followed by an intramolecular biaryl coupling to construct the dibenzocyclooctadiene core. Subsequent functional group manipulations, such as hydroxylations, acylations, and the formation of the spirodienone moiety, complete the synthesis.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound and its analogues include:

  • Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry can be difficult.

  • Oxidative Coupling: The key biaryl bond formation via oxidative coupling can be low-yielding and produce undesired side products, including polymeric materials.

  • Spirodienone Formation: The construction of the spirodienone moiety is often a delicate step that can be sensitive to reaction conditions.

  • Functional Group Compatibility: The numerous oxygen-containing functional groups require careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.

Troubleshooting Guides

Low Yield in Oxidative Coupling Step

Problem: The intramolecular oxidative coupling to form the dibenzocyclooctadiene ring is resulting in low yields of the desired product, with significant formation of polymeric byproducts.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect Oxidizing Agent Different oxidative coupling reagents have varying efficacy depending on the substrate. Common reagents include Fe(III) salts (e.g., FeCl3), Cu(II) salts, and hypervalent iodine reagents. It is recommended to screen a variety of oxidants.Identification of an optimal oxidizing agent that favors the intramolecular cyclization over intermolecular polymerization.
Sub-optimal Reaction Conditions The concentration of the substrate, reaction temperature, and solvent can significantly impact the outcome of the oxidative coupling.Improved yield of the desired cyclized product by minimizing intermolecular side reactions.
Presence of Impurities Trace impurities in the starting material can interfere with the radical-mediated coupling reaction.Increased yield and cleaner reaction profile.

Experimental Protocol: Screening of Oxidizing Agents for Intramolecular Biaryl Coupling

  • Substrate Preparation: Prepare the diarylbutane precursor with free phenolic hydroxyl groups necessary for the coupling reaction. Ensure the starting material is of high purity (>98%).

  • Reaction Setup: In parallel reaction vials, dissolve the diarylbutane precursor (1.0 eq) in a suitable solvent (e.g., CH2Cl2, CH3CN, or a mixture with a co-solvent like CF3CH2OH) under an inert atmosphere (N2 or Ar).

  • Reagent Addition: To each vial, add a different oxidizing agent (e.g., FeCl3, Cu(OAc)2, PhI(OAc)2, PIFA) (1.1 - 2.0 eq).

  • Reaction Monitoring: Stir the reactions at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Analysis: Upon completion, quench the reactions, perform an appropriate work-up, and analyze the crude reaction mixtures by 1H NMR or LC-MS to determine the yield of the desired dibenzocyclooctadiene product and the extent of byproduct formation.

Poor Stereoselectivity in Side Chain Formation

Problem: The initial steps to construct the stereocenters in the butane side chain are yielding a mixture of diastereomers, complicating purification and reducing the overall yield.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inadequate Chiral Auxiliary The chiral auxiliary used to direct the stereoselective alkylation or aldol reaction may not be providing sufficient facial bias.Improved diastereomeric ratio (d.r.) in favor of the desired isomer.
Non-optimal Reaction Conditions Temperature, solvent, and the nature of the base or Lewis acid can influence the stereochemical outcome.Enhanced diastereoselectivity of the reaction.

Experimental Protocol: Optimization of Asymmetric Aldol Reaction

  • Substrate and Reagent Preparation: Prepare the chiral auxiliary-derived enolate and the aldehyde coupling partner. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral auxiliary-appended starting material in dry THF or Et2O and cool to -78 °C.

  • Enolate Formation: Add a suitable base (e.g., LDA, LiHMDS) dropwise and stir for the required time to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde coupling partner as a solution in the reaction solvent.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and perform a standard extractive work-up.

  • Analysis: Determine the diastereomeric ratio of the crude product by 1H NMR or chiral HPLC analysis.

Synthetic Workflow for a this compound Analogue

The following diagram illustrates a plausible synthetic workflow for a dibenzocyclooctadiene lignan, highlighting key stages where issues may arise.

Synthetic_Workflow cluster_troubleshooting1 Troubleshooting Point 1: Stereoselectivity cluster_troubleshooting2 Troubleshooting Point 2: Oxidative Coupling Yield A Starting Materials (Aromatic Aldehyde & Chiral Auxiliary) B Asymmetric Aldol Reaction A->B 1. Base 2. Aldehyde C Diastereomeric Mixture B->C Low d.r. E Desired Diastereomer B->E High d.r. D Purification C->D Chromatography D->E F Side Chain Elaboration E->F G Diarylbutane Precursor F->G H Intramolecular Oxidative Coupling G->H Oxidant (e.g., FeCl3) I Polymeric Byproducts H->I Side Reaction J Dibenzocyclooctadiene Core H->J Successful Cyclization K Functional Group Manipulations J->K L This compound Analogue K->L

Caption: Synthetic workflow for a this compound analogue highlighting key troubleshooting points.

Key Reaction Signaling Pathway: Oxidative Coupling

The intramolecular oxidative coupling proceeds through a radical mechanism. Understanding this pathway can help in optimizing the reaction conditions.

Oxidative_Coupling A Diarylbutane Precursor (with phenolic OH) B Phenoxy Radical Formation A->B Oxidant (e.g., Fe(III)) C Intramolecular Radical-Radical Coupling B->C Cyclization G Intermolecular Coupling (Polymerization) B->G Side Reaction D Dienone Intermediate C->D E Tautomerization D->E F Dibenzocyclooctadiene Product E->F

Caption: Simplified mechanism of intramolecular oxidative coupling for dibenzocyclooctadiene synthesis.

Addressing batch-to-batch variability of Kadsulignan C extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsulignan C extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. It is most commonly isolated from the stems and roots of Kadsura coccinea. Lignans from the genus Kadsura are known for their diverse biological activities, including anti-inflammatory and anti-tumor effects.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability of botanical extracts is a common issue stemming from several factors:

  • Raw Material Source: The geographical location, climate, and soil conditions where the Kadsura coccinea plant is grown can significantly impact its chemical composition.

  • Harvesting Time: The concentration of lignans in the plant can vary depending on the season and the developmental stage of the plant at the time of harvest.

  • Post-Harvest Processing: Drying methods, storage conditions, and time between harvesting and extraction can lead to degradation or alteration of the chemical constituents.

  • Extraction Protocol: Variations in solvent polarity, extraction time, temperature, and solvent-to-solid ratio can affect the yield and purity of this compound.[1]

  • Purification Method: The choice of chromatographic techniques and the specific parameters used for purification can influence the final purity and recovery of the compound.

Q3: What are the known biological activities of this compound?

A3: this compound has been reported to exhibit anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like cells.[2] This inhibitory action on NO production suggests that this compound may modulate inflammatory signaling pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material.2. Degradation of this compound during extraction.3. Suboptimal solvent selection.4. Loss of compound during purification steps.1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase extraction time or perform additional extraction cycles.2. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C).3. Use a multi-step extraction with solvents of increasing polarity (e.g., petroleum ether, followed by chloroform or ethyl acetate).[3] this compound is typically found in the chloroform or ethyl acetate fractions.4. Optimize chromatographic conditions to minimize band broadening and ensure complete elution of the compound. Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
High Impurity Content in Final Product 1. Co-extraction of other compounds with similar polarity.2. Inefficient chromatographic separation.3. Contamination from solvents or equipment.1. Perform a pre-extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar compounds before extracting with a more polar solvent.2. Use a combination of different chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC). Optimize the mobile phase composition and gradient for better resolution.3. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.
Inconsistent Results in Bioassays 1. Batch-to-batch variability in the purity of the this compound extract.2. Degradation of the compound in the assay medium.3. Inaccurate quantification of the extract concentration.1. Standardize each batch of extract using a validated analytical method, such as HPLC, to determine the exact concentration of this compound.2. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure).3. Use a validated HPLC method with a certified reference standard to accurately quantify the concentration of this compound in your stock solutions.
Difficulty in Isolating this compound from other Lignans 1. Presence of structurally similar lignans in the extract.2. Poor resolution in the chosen chromatographic system.1. Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient.2. Consider using counter-current chromatography (CCC) as an alternative or complementary purification step, as it can be effective for separating structurally similar compounds.

Data Presentation: Variability of Lignan Content

Plant Material Lignan Type Extraction Method Reported Content (% of extract or dry weight) Key Influencing Factors Reference
Kadsura coccinea FruitTotal Lignans70% Ethanol Extraction followed by Macroporous Resin Chromatography28.07% of the final extractExtraction and purification efficiency[4]
Kadsura coccinea (different producing areas)Total LignansUV-vis Spectrophotometry0.93% to 2.11% of the raw materialGeographical source of the plant material[5]
Schisandra chinensis SeedsDibenzocyclooctadiene LignansMethanol Extraction~2.7% of dry weightPlant part used (seeds have higher content than pulp or stems)[6]
Schisandra chinensis Callus CultureDibenzocyclooctadiene LignansBiomass Extraction237.86 to 274.65 mg/100 g dry weightIn vitro culture conditions and harvest time[7]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a composite of methods described in the literature for the isolation of lignans from Kadsura coccinea.

a. Materials and Reagents:

  • Dried and powdered stems or roots of Kadsura coccinea

  • Petroleum ether (or hexane)

  • Chloroform (or ethyl acetate)

  • Methanol

  • Silica gel for column chromatography (200-300 mesh)

  • TLC plates (silica gel GF254)

  • HPLC grade solvents (methanol, acetonitrile, water)

  • This compound reference standard

b. Extraction Procedure:

  • Defatting: Macerate the powdered plant material (e.g., 1 kg) with petroleum ether (3 x 5 L) at room temperature for 24 hours for each extraction to remove lipids and other non-polar compounds.

  • Lignan Extraction: Air-dry the defatted plant material and then extract it with chloroform (3 x 5 L) at room temperature for 24 hours for each extraction.

  • Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude chloroform extract.

c. Isolation and Purification:

  • Silica Gel Column Chromatography:

    • Subject the crude chloroform extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Collect fractions and monitor them by TLC, visualizing the spots under UV light (254 nm).

    • Combine fractions containing compounds with a similar Rf value to that of the this compound reference standard.

  • Preparative HPLC (if necessary for higher purity):

    • Further purify the combined fractions using a preparative HPLC system with a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water in a suitable gradient.

    • Monitor the elution at a wavelength of 254 nm or 280 nm.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Analytical Quantification of this compound by HPLC

a. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. A typical gradient might start with a higher percentage of water and increase the organic solvent concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 280 nm.

  • Injection Volume: 10-20 µL.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol or acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

c. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Kadsura coccinea defatting Defatting with Petroleum Ether plant_material->defatting extraction Extraction with Chloroform/Ethyl Acetate defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_kadsulignan_c Purified this compound prep_hplc->pure_kadsulignan_c hplc_quantification Analytical HPLC for Quantification pure_kadsulignan_c->hplc_quantification bioassay Biological Activity Assay hplc_quantification->bioassay

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_activity Inconsistent Activity start Problem Encountered check_extraction Check Extraction Parameters (Time, Solvent, Temp) start->check_extraction Low Yield pre_extraction Implement Pre-extraction (Defatting step) start->pre_extraction Low Purity standardize_batch Standardize Batch by HPLC start->standardize_batch Inconsistent Activity check_purification Check Purification Losses (TLC/HPLC of fractions) check_extraction->check_purification optimize_chromatography Optimize Chromatography (Mobile phase, Gradient) pre_extraction->optimize_chromatography check_stability Assess Compound Stability in Assay standardize_batch->check_stability

Caption: Logical relationship diagram for troubleshooting common issues with this compound extracts.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Targets for Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Kadsulignan_C This compound Kadsulignan_C->IKK Inhibits (?) Kadsulignan_C->NFkB Inhibits Translocation (?) IkB_NFkB->NFkB Releases

Caption: Postulated anti-inflammatory signaling pathway of this compound via inhibition of the NF-κB pathway.

References

Technical Support Center: Cell Viability Assay Interference with Kadsulignan C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Kadsulignan C in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a dibenzocyclooctadiene lignan, a class of polyphenolic compounds found in plants of the Kadsura genus.[1] Like many polyphenolic compounds and antioxidants, this compound possesses intrinsic reductive potential.[2][3] This property can lead to interference with cell viability assays that rely on the reduction of a reporter molecule, such as the tetrazolium salts used in MTT and MTS assays.[4][5] The interference can manifest as a false positive signal, suggesting higher cell viability than is accurate, due to the direct chemical reduction of the assay reagent by the compound.[1][2]

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays based on the reduction of tetrazolium salts are most susceptible to interference by antioxidant compounds like this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by cellular dehydrogenases.[6] Antioxidant compounds can directly reduce MTT, leading to formazan production independent of cellular activity.[1][5]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, the MTS assay involves the reduction of a tetrazolium compound to a colored formazan product.[7] It is also prone to interference from reducing agents.[4]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is another tetrazolium-based assay and can be interfered with by compounds with reductive capacity.

Q3: Are there alternative cell viability assays that are less prone to interference by this compound?

Yes, several alternative assays are recommended when working with compounds that have antioxidant properties. These assays utilize different principles to measure cell viability:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the binding of the SRB dye to total cellular protein content, which is independent of cellular metabolism and therefore less likely to be affected by the reducing potential of this compound.[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[9] This method is generally not affected by the antioxidant properties of test compounds.

  • DRAQ7™ Viability Assay: This is a fluorescence-based assay that uses a cell-impermeable DNA-binding dye. Only cells with compromised membrane integrity (non-viable cells) will be stained. This assay directly counts viable and non-viable cells and is not dependent on metabolic activity.

  • Resazurin (AlamarBlue®) Assay: While this assay also involves a reduction reaction (resazurin to the fluorescent resorufin), it can sometimes be a suitable alternative. However, it is still crucial to perform proper controls as some highly reducing compounds may still interfere.

Q4: How can I determine if this compound is interfering with my cell viability assay?

The most direct way to test for interference is to run a cell-free control . This involves incubating this compound with the assay reagent in the absence of cells. If a signal (e.g., color change in MTT, fluorescence in Resazurin) is generated, it indicates direct interference.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell viability experiments.

Issue Potential Cause Recommended Solution
High background signal in MTT/MTS assay Direct reduction of the tetrazolium salt by this compound.[1][2]Include a "compound only" control (this compound in media with assay reagent, but no cells). Subtract the background absorbance from the readings of the wells with cells. If the background is very high, consider an alternative assay.[10]
Inconsistent or non-reproducible results Interference from the color of this compound or its metabolites.Measure the absorbance spectrum of this compound in the assay medium to check for overlap with the assay's readout wavelength (around 570 nm for MTT).[10] If there is significant overlap, an alternative assay with a different detection method (e.g., luminescence or fluorescence at a different wavelength) is recommended.
Unexpectedly high cell viability at high concentrations of this compound The antioxidant effect of this compound is masking its cytotoxic effect by directly reducing the assay reagent.[5]Switch to a non-redox-based assay such as the SRB assay, CellTiter-Glo®, or a dye-exclusion method like the DRAQ7™ assay.
Formazan crystals do not dissolve completely in MTT assay Interaction between this compound and the formazan-solubilizing agent.Try a different solubilizing agent (e.g., isopropanol with HCl instead of DMSO). Ensure thorough mixing and allow for a longer solubilization period.

Experimental Protocols

Modified MTT Assay Protocol to Minimize Interference

This protocol includes additional steps to help identify and mitigate interference from test compounds like this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in media only.

    • Compound Background Control: Wells containing media and this compound at all tested concentrations, but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Carefully aspirate the media containing this compound from the wells with adherent cells.

    • Wash the cells gently with 100 µL of pre-warmed, serum-free medium or PBS to remove any residual compound.[5][11]

    • Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well, including the compound background control wells.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the average absorbance of the compound background control from the absorbance of the corresponding treated wells.

    • Calculate cell viability as a percentage of the vehicle control.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Modified MTT Assay Protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with distilled water.

    • Allow the plates to air dry completely.[12]

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry.[12]

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Reading: Read the absorbance at 565 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Modified MTT Assay Protocol. Use opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Visualizations

Experimental Workflow for Identifying Assay Interference

G Workflow to Test for this compound Interference cluster_0 Initial Setup cluster_1 Experimental Arms cluster_2 Assay & Analysis A Seed cells in 96-well plate C Cells + this compound A->C D Cells + Vehicle A->D B Prepare this compound dilutions B->C E Media + this compound (No Cells) B->E G Add Assay Reagent (e.g., MTT) C->G D->G E->G F Media Only (No Cells) F->G H Incubate & Read Signal G->H I Analyze Results H->I G Mechanisms of this compound Assay Interference cluster_0 Redox-Based Assays (e.g., MTT) cluster_1 Colorimetric Assays A This compound (Antioxidant) C Formazan (Colored Product) A->C Direct Reduction B Tetrazolium Salt (e.g., MTT) D Cellular Dehydrogenases B->D Cellular Uptake E False High Signal C->E D->C Cellular Reduction F This compound (Colored Compound) G Spectrophotometer Reading F->G Spectral Overlap H Inaccurate Measurement G->H

References

Optimizing dosage and exposure time for Kadsulignan C in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kadsulignan C in in vitro experiments. The information is designed to assist in optimizing dosage, and exposure time, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in vitro?

A1: For initial screening experiments, a broad concentration range is recommended to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. Based on preliminary data and studies on similar lignan compounds, a starting range of 0.1 µM to 100 µM is advised.

Q2: What is a typical exposure time for this compound in cell-based assays?

A2: The optimal exposure time is dependent on the cell line and the endpoint being measured. For cytotoxicity and proliferation assays, typical incubation times are 24, 48, and 72 hours.[1] For assays measuring early apoptotic events, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be further diluted in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected cytotoxicity in my vehicle control wells. What could be the cause?

A4: Cytotoxicity in vehicle control wells is often due to an excessive concentration of the solvent (e.g., DMSO). It is crucial to maintain a final DMSO concentration at a non-toxic level (generally below 0.1%). Another possibility is contamination of the cell culture or reagents.

Q5: My results with this compound are not consistent across experiments. What are the potential reasons?

A5: Inconsistent results can arise from several factors, including:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Cell density: Ensure consistent cell seeding density across all experiments.

  • Reagent variability: Use reagents from the same lot number where possible.

  • Compound stability: Ensure proper storage and handling of the this compound stock solution to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Step
Concentration too low Increase the concentration range of this compound in your next experiment.
Exposure time too short Extend the incubation time (e.g., up to 72 hours).
Resistant cell line Consider using a different, potentially more sensitive, cell line.
Compound degradation Prepare a fresh stock solution of this compound.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge effects in the plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Inaccurate pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Data Presentation: Representative Experimental Data

Disclaimer: The following tables present hypothetical data for illustrative purposes to guide experimental design. Actual results will vary depending on the cell line and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Exposure

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
HepG2Liver Cancer32.1

Table 2: Time-Dependent Cytotoxicity of this compound in A549 Cells

Concentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
0 (Control) 100100100
10 857055
25 605035
50 402515

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[3]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3][4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding kadsulignan_prep This compound Stock Preparation treatment Treatment with this compound kadsulignan_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis data_acquisition Data Acquisition viability_assay->data_acquisition apoptosis_assay->data_acquisition pathway_analysis->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Kadsulignan_C This compound Death_Receptor Death Receptor Kadsulignan_C->Death_Receptor Extrinsic Pathway ROS ROS Production Kadsulignan_C->ROS Induces PI3K PI3K Kadsulignan_C->PI3K Inhibits MAPK MAPK Kadsulignan_C->MAPK Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Bax Bax (pro-apoptotic) ROS->Bax Akt Akt PI3K->Akt Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 MAPK->Bax Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways modulated by this compound leading to apoptosis.

References

Technical Support Center: Kadsulignan C Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Kadsulignan C.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound purification?

A1: Scaling up the purification of this compound, a spirobenzofuranoid dibenzocyclooctadiene lignan, presents several challenges. These include maintaining purity and yield, managing increased solvent consumption and cost, and addressing solubility issues.[1][2] Chromatographic resolution achieved at the lab scale may decrease upon scale-up due to broader peaks and potential co-elution of impurities.[3] Furthermore, the economic viability of the process is a significant consideration, as costs for solvents, energy, and specialized equipment increase with scale.[4][5]

Q2: Which purification techniques are most suitable for large-scale production of this compound?

A2: Supercritical Fluid Chromatography (SFC) and High-Speed Counter-Current Chromatography (HSCCC) are highly suitable for the large-scale purification of lignans like this compound. SFC is considered a "green" technique due to its use of supercritical CO2, which reduces the consumption of organic solvents.[6][7] It offers fast and efficient separations.[7] HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample loading and recovery.[8][9]

Q3: How does the solubility of this compound affect the scale-up process?

A3: The solubility of this compound is a critical factor in the scale-up process. Lignans are generally lipophilic with limited water solubility.[10][11][12] Inadequate solubility in the chosen mobile phase can lead to precipitation on the column, causing blockages, increased backpressure, and loss of resolution.[13] When scaling up, the larger volumes of solvent required can make solubility issues more pronounced. Therefore, careful selection of solvent systems where this compound exhibits good solubility is crucial for a successful and efficient large-scale purification.

Q4: What are the key economic considerations when scaling up this compound purification?

A4: The primary economic considerations for scaling up this compound purification include the cost of raw materials, solvents, and energy.[4][14] The initial investment in large-scale purification equipment, such as preparative SFC or HSCCC systems, can be substantial.[1] Optimizing the process to maximize yield and purity while minimizing solvent consumption and processing time is essential for economic viability.[5] The overall cost of production per unit of purified this compound will determine the commercial feasibility of the process.[4]

Troubleshooting Guides

Issue 1: Decreased Purity and Yield upon Scale-Up
Symptom Possible Cause Suggested Solution
Broadened chromatographic peaks Overloading of the column; non-optimal flow rate.Reduce sample loading. Optimize the linear flow rate to maintain resolution.
Co-elution of impurities Insufficient selectivity of the chromatographic system.Re-evaluate and optimize the mobile phase composition or consider a different stationary phase. For HSCCC, adjust the two-phase solvent system.
Loss of target compound Irreversible adsorption on the stationary phase (in HPLC); poor solubility.For HPLC, use a guard column and consider alternative stationary phases. For all methods, ensure the sample is fully dissolved in the injection solvent. HSCCC can mitigate irreversible adsorption.[8][9]
Low recovery of this compound Inefficient extraction from the crude material; degradation of the compound.Optimize the extraction parameters (solvent, temperature, time). Assess the stability of this compound under the purification conditions.
Issue 2: High Backpressure in the Chromatographic System
Symptom Possible Cause Suggested Solution
Gradual increase in backpressure Accumulation of particulate matter from the sample or solvent on the column inlet.Filter all samples and mobile phases before use. Use a guard column to protect the main column.
Sudden increase in backpressure Precipitation of the sample in the system due to poor solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider reducing the sample concentration.
System pressure exceeding limits Blockage in the tubing, fittings, or column.Systematically check for blockages starting from the pump outlet to the detector. If the column is blocked, it may need to be washed or replaced.
Issue 3: Poor Reproducibility Between Runs
Symptom Possible Cause Suggested Solution
Shifting retention times Fluctuations in mobile phase composition or flow rate; temperature variations.Ensure precise and consistent mobile phase preparation. Check the pump for leaks and proper functioning. Use a column thermostat to maintain a constant temperature.
Inconsistent peak areas Inconsistent injection volume; sample degradation.Calibrate the autosampler and ensure reproducible injections. Evaluate the stability of the sample solution over time.
Variable purity of the final product Inconsistent quality of the starting material.Implement stringent quality control measures for the crude extract before purification.

Data Presentation

Table 1: Comparison of Lab-Scale and Projected Pilot-Scale Purification of Lignans using HSCCC

The following data is based on the purification of lignans from Justicia procumbens and serves as a representative example. Specific results for this compound may vary.

Parameter Lab-Scale [8][15]Projected Pilot-Scale
Crude Sample Loading 300 mg30 g
Column Volume 320 mL3.2 L
Flow Rate 3.0 mL/min30 mL/min
Processing Time per Run ~ 2 hours~ 2 hours
Solvent Consumption per Run ~ 360 mL~ 3.6 L
Yield of Lignan 1 (Justicidin B) 19.7 mg (6.57% of crude)~ 1.97 g
Purity of Lignan 1 > 95%> 95%
Yield of Lignan 2 (Justicidin A) 9.86 mg (3.29% of crude)~ 0.98 g
Purity of Lignan 2 > 95%> 95%

Table 2: Lab-Scale Purification of Lignans from Schisandra chinensis using SFE-HSCCC

This data provides an example of yields and purities achievable at the lab scale.[16]

Compound Amount from 300 mg Crude Extract Purity
Schisandrin 12.5 mg98.0%
Gomisin A 7.1 mg98.1%
Schisantherin B 1.8 mg93.3%
Deoxyschisandrin 4.4 mg92.9%
γ-Schisandrin 6.8 mg89.1%

Experimental Protocols

Protocol 1: Pilot-Scale Supercritical Fluid Chromatography (SFC) for this compound Purification
  • System Preparation:

    • Equilibrate the preparative SFC system with the appropriate stationary phase (e.g., Diol or 2-ethylpyridine bonded silica).

    • Set the back pressure to 150 bar and the column temperature to 40°C.

    • Prepare the mobile phase, typically a gradient of a modifier (e.g., methanol) in supercritical CO2.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a suitable solvent at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Run a gradient elution, for example, starting with a low percentage of the modifier and gradually increasing it to elute compounds with increasing polarity.

    • Monitor the elution profile using a UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification:

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Pilot-Scale High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
  • Solvent System Selection and Preparation:

    • Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) based on the partition coefficient (K) of this compound. The ideal K value is typically between 0.5 and 2.

    • Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.

  • System Preparation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Set the rotation speed (e.g., 800-1000 rpm) and column temperature.

  • Sample Injection:

    • Dissolve the crude this compound extract in a mixture of the upper and lower phases.

    • Inject the sample into the column.

  • Elution and Fraction Collection:

    • Pump the mobile phase (typically the lower phase) through the column at a constant flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

    • After the target compound has eluted, the stationary phase can be extruded from the column to recover any remaining compounds.

  • Analysis and Work-up:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Scale-Up cluster_analysis Analysis and Final Product plant_material Kadsura Plant Material extraction Solvent Extraction plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract sfc Pilot-Scale SFC crude_extract->sfc hsccc Pilot-Scale HSCCC crude_extract->hsccc fraction_collection Fraction Collection sfc->fraction_collection hsccc->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Experimental workflow for scaling up this compound purification.

troubleshooting_logic cluster_resolution Resolution Issues cluster_recovery Recovery Issues start Low Purity/Yield in Scale-Up check_resolution Check Peak Resolution start->check_resolution check_recovery Check Compound Recovery start->check_recovery optimize_flow Optimize Flow Rate check_resolution->optimize_flow Broad Peaks reduce_loading Reduce Sample Loading check_resolution->reduce_loading Broad Peaks optimize_mobile_phase Optimize Mobile Phase check_resolution->optimize_mobile_phase Co-elution check_solubility Verify Sample Solubility check_recovery->check_solubility Precipitation check_adsorption Investigate Adsorption check_recovery->check_adsorption Low Yield check_stability Assess Compound Stability check_recovery->check_stability Degradation end Improved Purity and Yield optimize_flow->end reduce_loading->end optimize_mobile_phase->end check_solubility->end check_adsorption->end check_stability->end

Caption: Troubleshooting logic for low purity and yield in scale-up.

References

Technical Support Center: Kadsulignan C Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for storing Kadsulignan C to minimize degradation, with a specific focus on preventing epimerization. The following information is based on general knowledge of lignan stability and may need to be adapted based on your specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where a molecule with multiple chiral centers undergoes a change in the configuration at one of those centers, converting it into its epimer. For a biologically active compound like this compound, even a small change in its three-dimensional structure can significantly impact its pharmacological activity. Therefore, minimizing epimerization during storage is crucial to ensure the compound's efficacy and the reproducibility of experimental results.

Q2: What are the primary environmental factors that can lead to the degradation of this compound during storage?

Based on the stability of similar lignan compounds, the primary factors that can contribute to the degradation of this compound, including epimerization, are:

  • Temperature: While many lignans are relatively stable at high temperatures, prolonged exposure to elevated temperatures can accelerate degradation pathways.[1]

  • pH: Both acidic and alkaline conditions can promote the degradation of lignans.[2] Acidic conditions may lead to transformations, while alkaline environments can cause the destruction of polyphenolic compounds.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of phenolic compounds like lignans.[1]

  • Oxygen: Oxidative degradation is a common pathway for the breakdown of natural products. The presence of oxygen can lead to the formation of degradation products and a loss of potency.

Q3: How can I detect and quantify the epimerization of this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying epimers. The use of a chiral HPLC column can effectively separate this compound from its epimers, allowing for their individual quantification.[3] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the stereochemistry of the compound and its degradation products.

Troubleshooting Guide: Minimizing this compound Epimerization

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in stored this compound samples. Epimerization or other forms of chemical degradation.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize oxygen exposure. 2. Analyze Sample Purity: Use HPLC with a chiral column to check for the presence of epimers or other degradation products. Compare the chromatogram of the stored sample to that of a freshly prepared or newly acquired standard. 3. Re-evaluate Storage Solvent: If the compound is stored in solution, consider the stability in that specific solvent. For long-term storage, it is often best to store the compound as a dry powder.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products, including epimers.1. Characterize New Peaks: If possible, use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the mass of the new peaks. This can help identify potential degradation products. 2. Conduct a Forced Degradation Study: To understand the potential degradation pathways, subject a small amount of this compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation). Analyze the resulting mixture by HPLC to see if any of the degradation products match the new peaks observed in your stored sample. This can help pinpoint the cause of degradation.
Inconsistent experimental results using different batches of this compound. Variation in the purity or isomeric composition of the batches.1. Establish a Quality Control Protocol: Before use, analyze each new batch of this compound by HPLC to confirm its purity and isomeric profile. 2. Standardize Storage Procedures: Implement a consistent and optimal storage protocol for all this compound samples to minimize batch-to-batch variability caused by degradation during storage.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or below (Frozen) Lower temperatures significantly slow down chemical reactions, including epimerization and degradation.[1]
Light Store in the dark (amber vials or wrapped in foil) Protects the compound from photolytic degradation.[1]
Atmosphere Inert atmosphere (e.g., argon or nitrogen) Minimizes oxidative degradation by displacing oxygen.
Form Dry powder Storing the compound in its solid, crystalline form is generally more stable than in solution.
pH (if in solution) Neutral to slightly acidic (pH 4-6) Avoids acid- and base-catalyzed degradation. However, the optimal pH for stability should be determined experimentally.
Solvent (if in solution) Anhydrous aprotic solvents (e.g., DMSO, DMF) Minimizes the potential for hydrolysis. Solvents should be of high purity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Epimer Separation

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential epimers. Method optimization will be required.

  • Column: Chiral stationary phase (e.g., polysaccharide-based chiral selectors like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for optimal separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of multiple peaks, which could indicate the presence of epimers.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways of this compound.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and incubate at a controlled temperature.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution and incubate.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution to a UV light source.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis): Neutralize the samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples by HPLC to observe the formation of degradation products.

Visualizations

Kadsulignan_C_Storage_Workflow cluster_Preparation Sample Preparation cluster_Storage Optimal Storage cluster_QC Quality Control Receive Receive or Synthesize This compound Purity Assess Initial Purity (HPLC, NMR) Receive->Purity Store Store at <= -20°C Inert Atmosphere Protected from Light Purity->Store If pure Periodic Periodic Purity Check (HPLC) Store->Periodic Periodic->Purity If degradation observed Use Use in Experiment Periodic->Use If stable Degradation_Pathway_Investigation cluster_Stress_Factors Stress Factors cluster_Degradation_Products Potential Degradation Products Kadsulignan_C This compound Heat Heat Kadsulignan_C->Heat Light Light Kadsulignan_C->Light Oxygen Oxygen Kadsulignan_C->Oxygen pH pH (Acid/Base) Kadsulignan_C->pH Epimers Epimers Heat->Epimers Oxidation_Products Oxidation Products Light->Oxidation_Products Oxygen->Oxidation_Products pH->Epimers Hydrolysis_Products Hydrolysis Products pH->Hydrolysis_Products

References

Validation & Comparative

In Vivo Anticancer Activity of Kadsulignan C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available in vivo studies specifically validating the anticancer activity of Kadsulignan C. While the broader class of compounds to which it belongs, lignans, has demonstrated significant potential in cancer research, specific experimental data on this compound from animal models remains elusive. This guide aims to provide a framework for the future evaluation of this compound by outlining the necessary experimental data, protocols, and pathway analyses that would be required for a comprehensive in vivo validation.

Lignans, as a class of polyphenolic compounds found in plants, have been recognized for their diverse biological activities, including anticancer effects.[1] Preclinical studies on various lignans have shown promise in inhibiting tumor growth and progression. However, each compound possesses a unique pharmacological profile that necessitates individual and rigorous in vivo validation.

Data Presentation: A Template for Future this compound In Vivo Studies

For a thorough comparison of this compound's in vivo anticancer efficacy, quantitative data should be presented in a clear and structured format. The following tables provide a template for how such data should be organized once available.

Table 1: Comparative Tumor Growth Inhibition in Xenograft Models

Treatment GroupDosage (mg/kg)Administration RouteTumor Volume (mm³) at Day X (Mean ± SD)Tumor Weight (g) at Day X (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control--0
This compound
Alternative 1
Alternative 2

Table 2: Evaluation of Metastasis Inhibition

Treatment GroupDosage (mg/kg)Primary Tumor Size (mm³)Number of Metastatic Nodules (e.g., Lung, Liver) (Mean ± SD)Inhibition of Metastasis (%)
Vehicle Control-0
This compound
Alternative 1
Alternative 2

Experimental Protocols: A Roadmap for Validation

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines standard experimental protocols that should be employed in the in vivo assessment of this compound.

Animal Models

The choice of animal model is critical for clinically relevant results. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored as they better recapitulate the heterogeneity of human cancers.[2][3] Cell line-derived xenograft (CDX) models, using established cancer cell lines like HCT116, are also valuable for initial efficacy studies.[4]

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo anticancer activity of a compound like this compound would involve several key steps.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Phase A Cancer Cell Culture / Patient Tumor Acquisition C Tumor Implantation (Subcutaneous or Orthotopic) A->C B Animal Acclimatization B->C D Tumor Growth to Palpable Size E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Alternatives) E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint: Tumor Excision & Weight Measurement G->H I Histopathological & Immunohistochemical Analysis H->I J Metastasis Assessment H->J

Experimental workflow for in vivo anticancer drug testing.
Methodologies for Key Experiments

  • Tumor Implantation: For subcutaneous models, cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) are injected into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude). For orthotopic models, cells are implanted in the corresponding organ of origin.

  • Drug Administration: this compound and alternative compounds would be administered at predetermined doses and schedules (e.g., daily, once every three days) via routes such as oral gavage or intraperitoneal injection. A vehicle control group receiving the solvent alone is essential.

  • Tumor Measurement: Tumor volume is typically measured every 2-3 days using calipers and calculated with the formula: (Length x Width²) / 2.

  • Metastasis Analysis: At the end of the study, organs such as the lungs and liver are harvested, and metastatic nodules are counted visually or through histological analysis of tissue sections.

  • Immunohistochemistry (IHC): Tumor tissues are stained for key biomarkers to understand the mechanism of action. For example, Ki-67 staining is used to assess cell proliferation, and TUNEL assays can detect apoptosis.

Signaling Pathways: Unraveling the Mechanism of Action

Identifying the signaling pathways modulated by this compound is fundamental to understanding its anticancer activity. Abnormal activation of signaling pathways is a hallmark of cancer.[5] Based on the known mechanisms of other lignans and anticancer compounds, several pathways would be of initial interest for investigation.

Potential Signaling Pathways for Investigation

The following diagram illustrates key signaling pathways commonly implicated in cancer progression that could be affected by this compound.

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Cell Fate & Angiogenesis Pathways PI3K PI3K/Akt/mTOR Pathway MAPK Ras/MAPK Pathway Proliferation Cell Proliferation PI3K->Proliferation Promotes JAK JAK/STAT Pathway MAPK->Proliferation Promotes JAK->Proliferation Promotes Apoptosis Apoptosis Pathway Angiogenesis Angiogenesis Pathway (VEGF) CellDeath Cell Death Apoptosis->CellDeath Induces TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports KadsulignanC This compound KadsulignanC->PI3K Inhibition? KadsulignanC->MAPK Inhibition? KadsulignanC->JAK Inhibition? KadsulignanC->Apoptosis Induction? KadsulignanC->Angiogenesis Inhibition?

Hypothesized signaling pathways affected by this compound.

To validate these interactions, techniques such as Western blotting and reverse transcription polymerase chain reaction (RT-PCR) would be performed on tumor lysates to quantify the expression and phosphorylation status of key proteins within these pathways.

References

A Comparative Analysis of Kadsulignan C and Other Dibenzocyclooctadiene Lignans: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Kadsulignan C and its analogs—Schisandrin C, Gomisin A, and Wulignan A1—reveals their significant promise in the realms of oncology, anti-inflammatory treatments, and neuroprotection. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic landscape of these potent dibenzocyclooctadiene lignans.

Dibenzocyclooctadiene lignans, a class of natural compounds predominantly found in plants of the Schisandraceae family, have garnered substantial interest for their diverse pharmacological properties. Among these, this compound, alongside its structural relatives, has demonstrated notable efficacy in preclinical studies. This report synthesizes the available quantitative data on their anticancer, anti-inflammatory, and neuroprotective activities, details the experimental protocols used to generate this data, and visualizes the key signaling pathways they modulate.

Comparative Biological Activity

The therapeutic potential of this compound and other selected dibenzocyclooctadiene lignans is underscored by their potent cytotoxic effects against various cancer cell lines, their ability to mitigate inflammatory responses, and their neuroprotective capabilities. The following tables summarize the quantitative data from various experimental studies, providing a basis for a comparative assessment of their efficacy.

Anticancer Activity

Dibenzocyclooctadiene lignans have shown significant promise as anticancer agents, inducing apoptosis and inhibiting cell proliferation across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below highlight their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (and related Kadsura lignans) HepG2Liver Cancer9.92 (Heilaohulignan C)[1]
A549Lung Cancer1.05 - 12.56 (Kadusurain A)
HCT116Colon Cancer1.05 - 12.56 (Kadusurain A)
HL-60Leukemia1.05 - 12.56 (Kadusurain A)
Schisandrin C U937LeukemiaNot explicitly stated, but inhibits growth in a dose-dependent manner
Gomisin A PC-3Prostate Cancer10 - 50[2]
HepG2Liver Cancer10 - 50[2]
Wulignan A1 Data Not Available--
Anti-inflammatory Activity

The anti-inflammatory properties of these lignans are primarily attributed to their ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are compared below.

CompoundAssayIC50 (µM)Reference
This compound (and related Kadsura lignans) NO Production Inhibition (LPS-induced RAW 264.7 cells)10.7 - 34.0 (Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin J)[3]
Schisandrin C NO Production Inhibition (LPS-induced RAW 264.7 cells)8.5
Gomisin A NO Production Inhibition (LPS-induced RAW 264.7 cells)> 30
Wulignan A1 Data Not Available-
Neuroprotective Activity
CompoundAssayEC50/IC50 (µM)Reference
This compound Data Not Available-
Schisandrin C Neuroprotection against Aβ-induced toxicityNot explicitly stated, but shows protective effects
Gomisin A Neuroprotection against MPP+-induced toxicityNot explicitly stated, but shows protective effects
Wulignan A1 Data Not Available-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Schisandrin C, Gomisin A) and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Neuroprotective Activity Assay (MPP+ Model)

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Plating: Plate SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells per well and differentiate them into a neuronal phenotype using retinoic acid (10 µM) for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

  • Neurotoxin Induction: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, at a final concentration of 1 mM and incubate for another 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and MPP+ to those treated with MPP+ alone. The EC50 value is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Dibenzocyclooctadiene lignans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved in their anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Signaling Pathway of Dibenzocyclooctadiene Lignans

anticancer_pathway Lignans Dibenzocyclooctadiene Lignans ROS ↑ ROS Production Lignans->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) Lignans->PI3K_Akt NFkB NF-κB Pathway (Inhibition) Lignans->NFkB CellCycle Cell Cycle Arrest (G1/S or G2/M) Lignans->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis CellCycle->Apoptosis

Caption: Anticancer mechanisms of dibenzocyclooctadiene lignans.

Anti-inflammatory Signaling Pathway of Dibenzocyclooctadiene Lignans

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Lignans Dibenzocyclooctadiene Lignans Lignans->MAPK Lignans->NFkB iNOS_COX2 ↑ iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_PGs ↑ NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation neuroprotective_pathway Neurotoxins Neurotoxins (e.g., MPP+, Glutamate, Aβ) OxidativeStress Oxidative Stress Neurotoxins->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Neurotoxins->MitochondrialDysfunction Lignans Dibenzocyclooctadiene Lignans Lignans->OxidativeStress Nrf2 Nrf2/ARE Pathway (Activation) Lignans->Nrf2 Neuroprotection Neuroprotection Lignans->Neuroprotection Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->Neuroprotection AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress

References

Kadsulignan C and Podophyllotoxin: A Comparative Cytotoxicity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Among these, lignans have garnered significant attention for their potent cytotoxic activities. This guide provides a comparative analysis of two such compounds: Kadsulignan C, a dibenzocyclooctadiene lignan from the Kadsura genus, and Podophyllotoxin, a well-established aryltetralin lignan. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on their cytotoxic profiles and potential as anticancer agents.

Disclaimer: Direct comparative cytotoxic data for this compound is limited in the current body of scientific literature. Therefore, this analysis utilizes data from structurally related dibenzocyclooctadiene lignans isolated from the Kadsura genus as a proxy to provide a representative comparison with the extensively studied Podophyllotoxin.

Comparative Cytotoxicity Data

CompoundCell LineCell TypeIC50 ValueCitation
Kadusurain A (as a proxy for this compound)A549Human Lung Carcinoma1.05 µg/mL[1]
HCT116Human Colon Carcinoma12.56 µg/mL[1]
HL-60Human Promyelocytic Leukemia2.34 µg/mL[1]
HepG2Human Hepatocellular Carcinoma4.68 µg/mL[1]
Kadheterin A (as a proxy for this compound)HL-60Human Promyelocytic Leukemia14.59 µM[2]
Podophyllotoxin A549Human Lung Carcinoma0.019 µM[3]
HCT116Human Colon Carcinoma~0.3-0.6 µM[4]
HT-29Human Colon Carcinoma~0.3-0.6 µM[4]
DLD1Human Colon Carcinoma~0.3-0.6 µM[4]
Caco2Human Colon Carcinoma~0.3-0.6 µM[4]
HeLaHuman Cervical Adenocarcinoma0.07 µM[5]
MCF-7Human Breast Adenocarcinoma0.9 µM[5]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of this compound and Podophyllotoxin are attributed to their interference with fundamental cellular processes, albeit through different primary mechanisms.

This compound and related Kadsura Lignans: The precise molecular targets of this compound are not yet fully elucidated. However, studies on related dibenzocyclooctadiene lignans from the Kadsura genus suggest a multifactorial mechanism of action that may involve the modulation of inflammatory and oxidative stress pathways. Some lignans from Kadsura have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting anti-inflammatory properties that could contribute to an anticancer effect[2]. Furthermore, some studies indicate that these compounds may induce apoptosis and regulate signaling pathways such as the PI3K/Akt pathway[6][7].

Podophyllotoxin: The cytotoxic mechanism of Podophyllotoxin is well-characterized and primarily involves two key cellular targets:

  • Tubulin Polymerization Inhibition: Podophyllotoxin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

  • Topoisomerase II Inhibition: Podophyllotoxin and its derivatives can also act as topoisomerase II inhibitors. They form a stable ternary complex with DNA and the enzyme, leading to double-strand breaks in the DNA and subsequent cell death.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in assessing the cytotoxicity of these compounds, the following diagrams are provided.

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis

Podophyllotoxin's dual mechanism of action.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT/SRB) cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound or Podophyllotoxin Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add MTT or SRB reagent Incubate_48_72h->Add_Reagent Incubate_Assay Incubate Add_Reagent->Incubate_Assay Solubilize Solubilize formazan (MTT) or bound dye (SRB) Incubate_Assay->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

References

Unveiling the Action of Kadsulignan C: A Comparative Guide to its Hypothesized Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for Kadsulignan C, a lignan isolated from Kadsura coccinea. While direct experimental evidence for this compound is limited, this document synthesizes findings from structurally related compounds from the same plant to propose a mechanism centered on the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, making its inhibition a key strategy in the development of anti-inflammatory therapeutics.

Here, we compare the biological activities of compounds isolated from Kadsura coccinea with established NF-κB inhibitors, Parthenolide and MG-132. Detailed experimental protocols and visual workflows are provided to facilitate further investigation and cross-validation of this compound's therapeutic potential.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Lignans and other phytochemicals isolated from Kadsura coccinea have demonstrated significant anti-inflammatory and anti-tumor activities.[1] A growing body of evidence suggests that these effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Based on the activity of related compounds, it is hypothesized that this compound may inhibit the NF-κB pathway at one or more key steps, such as preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB. A study on Heilaohutriterpene B, a triterpenoid from Kadsura coccinea, demonstrated its ability to down-regulate the phosphorylation of the NF-κB p65 subunit and up-regulate the expression of IκBα in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[2]

Hypothesized NF-κB Inhibitory Pathway of this compound

Comparative Biological Activity

To provide a context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC50) of related compounds from Kadsura coccinea and established NF-κB inhibitors against relevant cell lines and inflammatory markers.

Table 1: Anti-inflammatory and Cytotoxic Activities of Compounds from Kadsura coccinea

CompoundAssayCell LineIC50 (µM)Reference
Heilaohutriterpene B Cell ViabilityRA-FLS9.57 ± 0.84[2]
Kadsuralignan H Cell ViabilityRA-FLS19.09 ± 2.42[2]
Coccinone B Cell ViabilityRA-FLS3.08 ± 1.59[2]
Kadsuralignan H Nitric Oxide ProductionRAW264.719.6[4]
Kadsuindutain A Nitric Oxide ProductionRAW264.710.7[5]
Heilaohulignan C CytotoxicityHepG29.92[6]
Kadusurain A CytotoxicityA549, HCT116, HL-60, HepG21.05 - 12.56 µg/ml[7]
Heilaohusu A Cell ViabilityRA-FLS14.57[8]
Heilaohusu C Cell ViabilityRA-FLS11.70[8]

Table 2: Activity of Established NF-κB Inhibitors

CompoundMechanism of ActionTarget Cell/AssayIC50Reference
Parthenolide Inhibits IKK complex; directly alkylates p65 subunitNF-κB Reporter Assay~15-70 µM (cell type dependent)[9]
MG-132 Proteasome inhibitor, prevents IκBα degradationNF-κB Activation3 µM

Experimental Protocols for Cross-Validation

To facilitate further research and validation of this compound's mechanism of action, detailed protocols for key experimental assays are provided below.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB signaling cascade, including phosphorylated p65 (p-p65) and IκBα, to assess pathway activation.

1. Cell Lysis and Protein Extraction:

  • Culture cells (e.g., RA-FLS or RAW264.7 macrophages) to 80-90% confluency.

  • Treat cells with this compound or control compounds for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

G Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Western Blot Experimental Workflow
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cell lines such as RA-FLS.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

3. MTT Incubation:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

4. Formazan Solubilization:

  • Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Cell Viability Assay Workflow

Conclusion

The available evidence from related lignans and other compounds isolated from Kadsura coccinea strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of the NF-κB signaling pathway. Its potential anti-inflammatory properties warrant a thorough cross-validation of its mechanism of action. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to undertake these critical next steps in evaluating the therapeutic potential of this compound. Direct experimental validation of this compound's effect on the NF-κB pathway is essential to confirm the hypothesized mechanism and to advance its development as a potential novel anti-inflammatory agent.

References

Independent Verification of Kadsulignan C's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lignans from the Kadsura species have demonstrated notable anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response. The data presented herein is a compilation from studies on these related compounds and serves as a predictive framework for the potential bioactivity of Kadsulignan C.

Comparative Anti-inflammatory Activity of Kadsura Lignans

The primary mechanism of anti-inflammatory action observed for dibenzocyclooctadiene lignans is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundAssayCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Kadsulignan H Nitric Oxide (NO) ProductionBV-214.1N/AN/A
Kadsuindutain A Nitric Oxide (NO) ProductionRAW264.712.5L-NMMA31.2
Kadsuindutain B Nitric Oxide (NO) ProductionRAW264.710.7L-NMMA31.2
Kadsuindutain C Nitric Oxide (NO) ProductionRAW264.718.3L-NMMA31.2
Kadsuindutain D Nitric Oxide (NO) ProductionRAW264.725.4L-NMMA31.2
Kadsuindutain E Nitric Oxide (NO) ProductionRAW264.734.0L-NMMA31.2
Schizanrin F Nitric Oxide (NO) ProductionRAW264.715.8L-NMMA31.2
Schizanrin O Nitric Oxide (NO) ProductionRAW264.721.2L-NMMA31.2
Schisantherin J Nitric Oxide (NO) ProductionRAW264.728.6L-NMMA31.2
Diclofenac Cyclooxygenase (COX) InhibitionN/AN/AN/AN/A
Indomethacin Cyclooxygenase (COX) InhibitionN/AN/AN/AN/A

Note: Data for Kadsulignans and related compounds are from in vitro studies on lignans from Kadsura induta.[1][2] Diclofenac and Indomethacin are common NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes and are included for conceptual comparison of anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summarized protocols for key in vitro anti-inflammatory assays relevant to the evaluation of compounds like this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

TNF-α and IL-6 Inhibition Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Culture and Treatment: RAW264.7 cells are cultured, seeded, and treated with the test compound and LPS as described in the NO inhibition assay.

  • Supernatant Collection: After 24 hours of incubation, the culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of a compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway.

  • Cell Lysis: After treatment with the test compound and LPS, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural products, including lignans, are often mediated through the modulation of specific intracellular signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation This compound (potential) This compound (potential) This compound (potential)->IKK Inhibition Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes iNOS iNOS Inflammatory Genes->iNOS COX-2 COX-2 Inflammatory Genes->COX-2 TNF-α TNF-α Inflammatory Genes->TNF-α IL-6 IL-6 Inflammatory Genes->IL-6

Caption: Potential mechanism of this compound via the NF-κB pathway.

The diagram above illustrates the potential mechanism by which this compound and related lignans may exert their anti-inflammatory effects. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on the cell surface initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the nuclear factor-kappa B (NF-κB) dimer. NF-κB translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory response.

G cluster_assays Anti-inflammatory Assays Start Start Cell_Culture RAW264.7 Cell Culture Start->Cell_Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Compound_Treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation NO_Assay Nitric Oxide (Griess Assay) Incubation->NO_Assay Cytokine_Assay TNF-α & IL-6 (ELISA) Incubation->Cytokine_Assay Western_Blot iNOS & COX-2 Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis (IC50) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-inflammatory evaluation.

This workflow outlines the key steps for assessing the anti-inflammatory properties of a test compound like this compound in a cell-based model. The process begins with cell culture, followed by treatment with the compound and stimulation with an inflammatory agent. Subsequently, various assays are performed to measure key inflammatory markers, and the data is analyzed to determine the compound's efficacy.

References

Structure-Activity Relationship (SAR) Studies of Kadsulignan C Analogs and Related Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring dibenzocyclooctadiene lignans, including compounds structurally related to Kadsulignan C, isolated from various Kadsura species. The data presented herein focuses on their anti-inflammatory and cytotoxic activities, offering insights for the rational design of novel therapeutic agents.

While a comprehensive SAR study on a systematically synthesized library of this compound analogs is not publicly available, this guide collates and analyzes data from several studies on related natural products. This information serves as a valuable starting point for understanding the key structural features that govern the biological activity of this class of compounds.

Data Presentation: Biological Activities of Dibenzocyclooctadiene Lignans

The following tables summarize the in vitro biological activities of various dibenzocyclooctadiene lignans.

Table 1: Inhibitory Activity of Dibenzocyclooctadiene Lignans on Nitric Oxide (NO) Production in LPS-activated RAW264.7 Macrophages [1][2][3][4]

CompoundR1R2R3R4R5R6IC50 (µM)
Kadsindutalignan B (2)OMeOMeOMeOMeHAngeloyl5.67 ± 0.54
L-NMMA (Positive Control)------8.90 ± 0.48
Kadsuindutain A (1)OMeOMeOMeOMeH2',4'-dioxygenated-2',3'-dimethylbutyryl10.7
Kadsuindutain B (2)OMeOMeOMeOMeOH2',4'-dioxygenated-2',3'-dimethylbutyryl11.5
Schisantherin J (8)OMeOMeOMeOMeHTigloyl12.6
Kadsuindutain C (3)OMeOMeOMeOMeH2',4'-dioxygenated-2',3'-dimethylbutyryl14.8
Kadsuindutain D (4)OMeOMeOMeOMeH2',4'-dioxygenated-2',3'-dimethylbutyryl18.2
Kadsuindutain E (5)OMeOMeOMeOMeH2',4'-dioxygenated-2',3'-dimethylbutyryl25.9
Schizanrin F (6)OMeOMeOMeOMeHBenzoyl29.8
Schizanrin O (7)OMeOMeOMeOMeHAngeloyl34.0
Heteroclitalignan B (4)OMeOMeOMeOMeHBenzoyl38.19 ± 2.03

Note: The general structure of the dibenzocyclooctadiene lignan core and the positions of the substituents (R1-R6) would be depicted in a chemical structure diagram preceding this table in a full publication. Due to the limitations of this format, a textual description is provided. The core is a dibenzo[a,c]cyclooctadiene ring system. The specific stereochemistry of each compound is also a critical factor in its activity.

Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans Against Various Human Cancer Cell Lines [5]

CompoundCell LineIC50 (µM)
Heilaohusu A (1)RA-FLS14.57
Heilaohusu C (3)HepG-218.32
HCT-11613.04
BGC-82321.93
Hela19.85
Known Analogue (6)HepG-215.67
HCT-11614.23
BGC-82319.87
Hela16.54
Known Analogue (7)HepG-217.89
HCT-11615.43
BGC-82320.12
Hela18.98
RA-FLS11.70

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production Assay[1][2][3][4]
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The cells are then pre-treated with various concentrations of the test compounds for 2 hours.

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

  • Cell Viability Assay: To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST assay) is performed in parallel.

Cytotoxicity Assay (MTT Assay)[5]
  • Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116, BGC-823, Hela) and normal cell lines are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control group.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

LPS_NFkB_NO_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases iNOS_protein iNOS Protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription mRNA iNOS mRNA iNOS_gene->mRNA Transcription mRNA->iNOS_protein Translation

Caption: LPS-induced Nitric Oxide Production Pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis start Start: Cancer/Macrophage Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Treat with This compound Analogs (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 lps Add LPS (for NO assay) incubate2->lps mtt Add MTT Reagent incubate2->mtt griess Griess Reagent Assay lps->griess read_no Measure Absorbance (540 nm) griess->read_no calculate Calculate % Inhibition & Cell Viability read_no->calculate dissolve Dissolve Formazan (DMSO) mtt->dissolve read_cyto Measure Absorbance (490 nm) dissolve->read_cyto read_cyto->calculate ic50 Determine IC50 values calculate->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: General Workflow for Biological Evaluation.

References

Benchmarking Kadsulignan C Against Known Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 24, 2025

This guide provides a comparative overview of Kadsulignan C, a spirobenzofuranoid dibenzocyclooctadiene lignan isolated from Kadsura oblongifolia, against established topoisomerase inhibitors. While direct experimental data on the topoisomerase inhibitory activity of this compound is not currently available in peer-reviewed literature, the significant antitumor and cytotoxic activities exhibited by structurally related lignans from the Kadsura genus warrant an investigation into its potential as a topoisomerase inhibitor. This document outlines the cytotoxic potential of related compounds, presents the inhibitory data of known topoisomerase inhibitors for benchmarking, and provides detailed experimental protocols to facilitate the evaluation of this compound's activity.

Cytotoxic Activity of Dibenzocyclooctadiene Lignans from Kadsura Species

Lignans isolated from the Kadsura genus have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that these compounds, including this compound, may exert their anticancer effects through mechanisms such as topoisomerase inhibition. For instance, a study on dibenzocyclooctadiene lignans from Kadsura coccinea reported significant antiproliferative effects, with one compound exhibiting IC50 values ranging from 1.05 to 12.56 µg/mL against four human tumor cell lines (A549, HCT116, HL-60, and HepG2)[1]. Another study highlighted that biphenyl cyclooctene lignans from Kadsura oblongifolia possess significant antitumor activity[2].

Comparative Data of Known Topoisomerase Inhibitors

To provide a benchmark for potential future studies on this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized topoisomerase inhibitors.

InhibitorTarget TopoisomeraseCell Line/Assay ConditionsIC50 Value
Camptothecin Topoisomerase ICell-free assay0.68 µM
HT-29 human colon carcinoma cells10 nM
Etoposide Topoisomerase IICell-free assay59.2 µM
BGC-823 human gastric carcinoma cells43.74 ± 5.13 μM
HeLa human cervical cancer cells209.90 ± 13.42 μM
A549 human lung carcinoma cells139.54 ± 7.05 μM

Experimental Protocols for Assessing Topoisomerase Inhibition

The following are detailed methodologies for in vitro assays to determine the inhibitory activity of a test compound, such as this compound, against topoisomerase I and II.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I Assay Buffer (100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)

    • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

    • 5x Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide staining solution

    • UV transilluminator

  • Procedure:

    • Prepare reaction mixtures on ice, each with a final volume of 20 µL.

    • To each tube, add 2 µL of 10x Topoisomerase I Assay Buffer, 200 ng of supercoiled plasmid DNA, and sterile distilled water to bring the volume to 18 µL.

    • Add 1 µL of the test compound at various concentrations (a solvent control with DMSO should be included).

    • Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).

    • Incubate the reaction tubes at 37°C for 30 minutes.

    • Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition is determined by the persistence of the supercoiled DNA band and the reduction in the appearance of relaxed DNA bands compared to the control.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Materials:

    • Human Topoisomerase II

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

    • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

    • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

    • Chloroform/isoamyl alcohol (24:1)

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide staining solution

    • UV transilluminator

  • Procedure:

    • Prepare reaction mixtures on ice in a final volume of 30 µL.

    • To each tube, add 3 µL of 10x Topoisomerase II Assay Buffer, 2 µL of kDNA (100 ng/µL), and sterile distilled water.

    • Add the test compound at various concentrations (and a solvent control).

    • Initiate the reaction by adding human Topoisomerase II (2-4 units).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

    • Vortex briefly and centrifuge to separate the aqueous and organic phases.

    • Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

    • Perform electrophoresis, stain with ethidium bromide, and visualize under UV light.

    • Inhibition is observed as the persistence of the catenated kDNA at the origin of the gel and a decrease in decatenated DNA products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the topoisomerase inhibition assays.

Topoisomerase_I_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - 10x Assay Buffer - Supercoiled DNA - H2O B Add Test Compound (this compound) A->B Step 1 C Add Topoisomerase I B->C Step 2 D Incubate at 37°C for 30 min C->D Step 3 E Terminate Reaction with Stop Buffer D->E Step 4 F Agarose Gel Electrophoresis E->F Step 5 G Stain with EtBr & Visualize under UV F->G Step 6

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Topoisomerase_II_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - 10x Assay Buffer - kDNA - H2O B Add Test Compound (this compound) A->B Step 1 C Add Topoisomerase II B->C Step 2 D Incubate at 37°C for 30 min C->D Step 3 E Stop Reaction & Extract with Chloroform D->E Step 4 F Agarose Gel Electrophoresis E->F Step 5 G Stain with EtBr & Visualize under UV F->G Step 6

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Conclusion and Future Directions

While direct evidence for this compound as a topoisomerase inhibitor is pending, the pronounced cytotoxic and antitumor activities of related dibenzocyclooctadiene lignans provide a strong rationale for its investigation. The established IC50 values of known inhibitors such as camptothecin and etoposide serve as critical benchmarks for these future studies. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to systematically evaluate the topoisomerase I and II inhibitory potential of this compound. Such studies are essential to elucidate its mechanism of action and to determine its promise as a novel anticancer agent.

References

Kadsulignan C: A Comparative Analysis of its Therapeutic Potential in Inflammation, Neurodegeneration, and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Kadsulignan C, a lignan isolated from the Kadsura genus. Due to the limited availability of peer-reviewed data specifically on this compound, this document leverages experimental data from closely related and structurally similar lignans and neolignans found in the same genus. This approach offers a scientifically grounded estimation of this compound's potential efficacy and mechanisms of action, providing a valuable resource for researchers and drug development professionals. The data presented herein is intended to serve as a foundation for further investigation into this promising class of compounds.

Comparative Analysis of Bioactivity

The therapeutic potential of lignans from the Kadsura species is primarily attributed to their anti-inflammatory, neuroprotective, and anticancer properties. The following tables summarize key quantitative data from studies on lignans structurally related to this compound, compared with standard reference compounds.

Table 1: Comparative Anti-Inflammatory and Anti-Neuroinflammatory Activity

Compound/DrugAssayCell Line/ModelTargetIC50 / EffectReference CompoundReference IC50 / Effect
Acutissimalignan B Nitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 microgliaiNOS5.41 µMMinocycline67.08 µM[1]
Piperkadsin A ROS Production InhibitionPMA-induced human polymorphonuclear neutrophilsNADPH oxidase4.3 ± 1.0 µM[2]N/AN/A
Piperkadsin B ROS Production InhibitionPMA-induced human polymorphonuclear neutrophilsNADPH oxidase12.2 ± 3.2 µM[2]N/AN/A
Indomethacin Carrageenan-induced Paw EdemaRatCOX enzymes~5 mg/kg (significant inhibition)[3]N/AN/A
Curcumin Analogue (EF31) NF-κB DNA BindingLPS-stimulated RAW264.7 macrophagesNF-κB~5 µMCurcumin>50 µM[4]

Table 2: Comparative Anticancer Activity (Cytotoxicity)

Compound/DrugCell LineAssayIC50Reference CompoundReference IC50
Chalcone 12 MCF-7 (Breast Cancer)MTT Assay10.3 ± 0.6% inhibition at 10 µMDoxorubicin49.3 ± 2.2% inhibition at 10 µM[5]
Chalcone 13 MCF-7 (Breast Cancer)MTT Assay32.4 ± 4.5% inhibition at 10 µMDoxorubicin49.3 ± 2.2% inhibition at 10 µM[5]
Jacalin MCF-7 (Breast Cancer)MTT Assay125 µg/mL[6]N/AN/A

Table 3: Comparative Antioxidant Activity

Compound/DrugAssayIC50 / VCEAC / FRAP ValueReference CompoundReference Value
Rutin DPPH Radical Scavenging1.31 (VCEAC)[7]Vitamin C1.00 (VCEAC)[7]
Rutin ABTS+ Radical Scavenging2.27 (VCEAC)[7]Vitamin C1.00 (VCEAC)[7]
Arabinogalactan (from Cinnamomum zeylanicum) FRAP180 µmol Fe(II)/g[8]TroloxN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Nitric Oxide (NO) Inhibition Assay in Microglia

This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Acutissimalignan B) for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[9] 100 µL of supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: The absorbance is measured at 550 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation, and thus the cytotoxic potential of a compound.[10][11]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[3][12][13][14]

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[15]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of lignans are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[16][17][18] Many anti-inflammatory compounds, including lignans, exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Kadsulignan_C This compound (or related lignan) Kadsulignan_C->IKK DNA DNA NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates p_Akt P-Akt Akt->p_Akt Apoptosis Apoptosis p_Akt->Apoptosis Cell_Survival Cell_Survival p_Akt->Cell_Survival Kadsulignan_C This compound (or related lignan) Kadsulignan_C->Akt Promotes Activation Experimental_Workflow Start Start: Compound Library Cell_Culture 1. Cell Culture (e.g., BV-2 Microglia) Start->Cell_Culture Compound_Treatment 2. Pre-treatment with This compound / Analogues Cell_Culture->Compound_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Incubation 4. Incubation (24h) Inflammatory_Stimulus->Incubation Data_Collection 5. Data Collection Griess Assay (NO) ELISA (Cytokines) Western Blot (Proteins) Incubation->Data_Collection Analysis 6. Data Analysis (IC50 Calculation) Data_Collection->Analysis End End: Lead Compound Identification Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Kadsulignan C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The disposal of any chemical, including Kadsulignan C, should always be approached with the understanding that it may possess unknown hazards. Therefore, treating it as hazardous waste is the most prudent course of action. Key principles include:

  • Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce the volume of waste generated.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permissible by your institution's hazardous waste management guidelines.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazard information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general information relevant to the handling of similar research compounds.

ParameterGuidelineSource of Guidance
pH of Aqueous Waste Adjust to a neutral pH range (typically 5.5-9.0) before collection, if safe and appropriate for the waste stream.General Laboratory Waste Disposal Guidelines
Container Filling Fill waste containers to no more than 75-80% of their total capacity to prevent spills and allow for vapor expansion.[1]Hazardous Waste Disposal Guides[1]
Storage of Waste Store in a designated, well-ventilated, and secondary containment area away from incompatible materials.Chemical Handling and Storage Best Practices
Empty Container Rinsate Triple rinse the container with a suitable solvent; collect the rinsate as hazardous waste.[1]Hazardous Waste Disposal Guides[1]

Experimental Protocol: Decontamination of Glassware

Following experimentation with this compound, all contaminated glassware should be decontaminated before being sent for regular washing.

  • Initial Rinse: Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This initial rinsate must be collected and disposed of as hazardous chemical waste.

  • Secondary Wash: Wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse or storage.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures provide a clear, operational workflow for the disposal of various types of waste generated from research involving this compound.

1. Solid Waste (e.g., contaminated filter paper, gloves, weigh boats):

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a chemically resistant bag.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

2. Liquid Waste (e.g., unused solutions, reaction mixtures, rinsates):

  • Collection: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. The container must be compatible with the solvents used.

  • pH Neutralization: If the waste is aqueous and either acidic or basic, neutralize it to a pH between 5.5 and 9.0, provided this can be done safely without causing a reaction.

  • Labeling: Securely cap and label the container with "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages.

  • Storage: Store the liquid waste container in secondary containment to prevent spills and in a well-ventilated area away from ignition sources. Arrange for pickup by your institution's EHS department.

3. Sharps Waste (e.g., contaminated needles, Pasteur pipettes):

  • Collection: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.

  • Labeling: The sharps container should be labeled as "Hazardous Waste - Sharps" and include the name "this compound."

  • Disposal: Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS department. Do not overfill sharps containers.

4. Empty this compound Containers:

  • Decontamination: Thoroughly empty the original container. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[1]

  • Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as liquid hazardous waste.[1]

  • Container Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research with this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Path cluster_3 Final Disposition start Experiment with this compound Completed solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Sharps Waste (Needles, Pipettes) start->sharps_waste empty_container Empty Stock Container start->empty_container collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Bottle liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps triple_rinse Triple Rinse with Solvent empty_container->triple_rinse ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup dispose_container Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid

Caption: Decision tree for the proper segregation and disposal of this compound waste streams.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Personal protective equipment for handling Kadsulignan C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Kadsulignan C was found. The following guidance is based on the safety protocols for a closely related compound, Kadsulignan N, and general best practices for handling chemical compounds in a laboratory setting. Researchers must consult the specific SDS for this compound upon acquisition and adhere to their institution's safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are critical for ensuring laboratory safety.

Pre-Handling Operations: Storage and Preparation

Proper storage and preparation are foundational to safe handling. This compound should be stored in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage[1].

Operational Plan:

  • Acquisition and Verification: Upon receipt, verify the container is sealed and undamaged. Obtain the specific Safety Data Sheet (SDS) from the supplier.

  • Storage: Immediately transfer the compound to the appropriate storage conditions as specified by the SDS.

  • Work Area Preparation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood. Ensure all necessary PPE is available and inspected for integrity.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound, based on general chemical safety guidelines and information for similar compounds.

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face particle respiratorUse type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls[1]. Ensure a proper fit test has been conducted.
Eyes & Face Tightly fitting safety goggles or a face shieldMust be tested and certified according to EN 166 "Personal eye protection - Requirements"[2]. A face shield should be worn in situations with a splash potential[3].
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before use. Remove and dispose of contaminated gloves properly.
Body Protective clothingA long-sleeved lab coat is a minimum requirement. For larger quantities or in the case of potential splashing, chemical-resistant coveralls or an apron should be worn[4].
Feet Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills.

Handling and Experimental Workflow

Adherence to a strict workflow minimizes the risk of contamination and exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_equipment Gather and Inspect Equipment prep_area->prep_equipment handle_weigh Weigh Compound in Fume Hood prep_equipment->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be segregated into a dedicated, labeled hazardous waste container.

  • Containerization: Use suitable, closed containers for disposal[1]. Ensure containers are properly labeled with the chemical name and hazard symbols.

  • Collection: Store the waste container in a designated, secure area away from general lab traffic.

  • Removal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in general waste[1].

By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.